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Foundational

An In-Depth Technical Guide to 5-Imidazolecarboxaldehyde-¹⁵N₂: Synthesis, Properties, and Advanced Applications in Magnetic Resonance

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Imidazolecarboxaldehyde-¹⁵N₂ is a stable isotope-labeled derivative of 5-imidazolecarboxaldehyde, a key heterocyclic building block in medici...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Imidazolecarboxaldehyde-¹⁵N₂ is a stable isotope-labeled derivative of 5-imidazolecarboxaldehyde, a key heterocyclic building block in medicinal chemistry. The incorporation of two nitrogen-15 (¹⁵N) isotopes into the imidazole ring imparts unique spectroscopic properties to the molecule without altering its chemical reactivity. This makes it an invaluable tool for a range of advanced research applications, most notably in the field of magnetic resonance imaging (MRI) and spectroscopy (MRS) as a hyperpolarized contrast agent for in vivo pH sensing. This guide provides a comprehensive overview of the synthesis, properties, and critical applications of 5-Imidazolecarboxaldehyde-¹⁵N₂, with a focus on the underlying scientific principles and experimental methodologies.

The unlabeled counterpart, 4(5)-imidazolecarboxaldehyde, is a versatile precursor in the synthesis of various pharmaceuticals, including C17,20-lyase inhibitors for the treatment of androgen-dependent prostate cancer and novel antimalarial drugs.[1] The ¹⁵N₂-labeled variant retains this synthetic utility while enabling advanced analytical techniques that rely on the magnetic properties of the ¹⁵N nucleus.

Physicochemical and Spectroscopic Properties

5-Imidazolecarboxaldehyde-¹⁵N₂ exists as a tautomeric mixture of 4- and 5-substituted isomers, a common feature of N-unsubstituted imidazoles. Its physical and chemical properties are largely similar to its unlabeled analogue.

PropertyValueSource
Molecular Formula C₄H₄¹⁵N₂O
Molecular Weight 98.07 g/mol
CAS Number Not available (NA) for the labeled compound. The unlabeled compound is 3034-50-2.
Appearance Expected to be a white to light yellow or light gray reddish-yellow solid/powder.
Solubility Soluble in water and polar organic solvents like methanol and DMSO.[2][3]
Storage 2-8°C, in a dry, well-ventilated place, protected from air and light.
Spectroscopic Characteristics

The key feature of 5-Imidazolecarboxaldehyde-¹⁵N₂ is its unique NMR signature. The ¹⁵N nucleus has a spin of 1/2, making it suitable for high-resolution NMR studies. The chemical shift of the ¹⁵N atoms in the imidazole ring is highly sensitive to their electronic environment.

¹⁵N NMR: The most significant spectroscopic property is the change in the ¹⁵N chemical shift upon protonation. The pKa of the imidazole ring is approximately 7.0, making it an ideal sensor for physiological pH.[4][5][6] Upon protonation, the ¹⁵N chemical shift changes by approximately 30 ppm.[4][5][6] This large chemical shift difference is the basis for its application in pH sensing.

¹H and ¹³C NMR: The proton and carbon NMR spectra are expected to be similar to the unlabeled compound, with minor changes in coupling constants due to the presence of ¹⁵N.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the aldehyde C=O stretch, C=N and C=C stretches of the imidazole ring, and N-H stretches.

Synthesis of 5-Imidazolecarboxaldehyde-¹⁵N₂

A specific, commercially viable synthesis for 5-Imidazolecarboxaldehyde-¹⁵N₂ is not widely published. However, a plausible and robust synthetic route can be designed based on established methods for de novo imidazole synthesis and subsequent formylation. The following proposed synthesis starts with ¹⁵N-labeled precursors to construct the imidazole ring.

Proposed Synthetic Pathway

Synthesis_of_5-Imidazolecarboxaldehyde-15N2 cluster_0 De Novo Imidazole Ring Synthesis cluster_1 Protection and Formylation Glyoxal Glyoxal Imidazole-15N2 Imidazole-¹⁵N₂ Glyoxal->Imidazole-15N2 1. Radziszewski Reaction Formaldehyde Formaldehyde Formaldehyde->Imidazole-15N2 Ammonia-15N Ammonia (¹⁵NH₃) Ammonia-15N->Imidazole-15N2 Protected_Imidazole Protected Imidazole-¹⁵N₂ (e.g., N-sulfonyl) Imidazole-15N2->Protected_Imidazole 2. Protection (e.g., (CH₃)₂NSO₂Cl) Formylated_Imidazole Protected 5-Formylimidazole-¹⁵N₂ Protected_Imidazole->Formylated_Imidazole 3. Lithiation (s-BuLi) 4. Formylation (DMF) Final_Product 5-Imidazolecarboxaldehyde-¹⁵N₂ Formylated_Imidazole->Final_Product 5. Deprotection (Acid)

Caption: Proposed synthesis of 5-Imidazolecarboxaldehyde-¹⁵N₂.

Experimental Protocol (Proposed)

Step 1: Synthesis of Imidazole-¹⁵N₂ via Radziszewski Reaction

  • In a well-ventilated fume hood, combine an aqueous solution of glyoxal (1 equivalent) and formaldehyde (1 equivalent) in a suitable reaction vessel.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of ¹⁵N-labeled ammonia (²¹⁵NH₃, 2 equivalents) in water or an appropriate solvent. The use of a ¹⁵N-labeled ammonia source is critical for the incorporation of the isotopes.

  • Allow the reaction to stir at room temperature for several hours to overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, extract the product into an organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Imidazole-¹⁵N₂. Purify further by chromatography or recrystallization if necessary.

Step 2: N-Protection of Imidazole-¹⁵N₂

  • Dissolve Imidazole-¹⁵N₂ (1 equivalent) in an anhydrous aprotic solvent like tetrahydrofuran (THF).

  • Add a suitable base, such as sodium hydride (NaH), portion-wise at 0°C.

  • Slowly add a protecting group reagent, for example, N,N-dimethylsulfamoyl chloride (1 equivalent).

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction carefully with water and extract the product.

  • Purify the N-protected Imidazole-¹⁵N₂ by column chromatography.

Step 3 & 4: Lithiation and Formylation

  • Dissolve the N-protected Imidazole-¹⁵N₂ (1 equivalent) in anhydrous THF and cool to -78°C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a strong base such as sec-butyllithium (s-BuLi) (1.1 equivalents) to deprotonate the C5 position.

  • After stirring for a short period, add anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) as the formylating agent.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product and purify by chromatography to obtain the protected 5-formylimidazole-¹⁵N₂.

Step 5: Deprotection

  • Dissolve the protected 5-formylimidazole-¹⁵N₂ in a suitable solvent.

  • Treat with an acid (e.g., aqueous acetic acid or HCl) to remove the N-sulfonyl protecting group.

  • Neutralize the reaction mixture and extract the final product, 5-Imidazolecarboxaldehyde-¹⁵N₂.

  • Purify by recrystallization or column chromatography to obtain the final product of high purity.

Key Application: Hyperpolarized MRI/NMR for In Vivo pH Sensing

The primary and most advanced application of 5-Imidazolecarboxaldehyde-¹⁵N₂ is as a probe for in vivo pH measurement using hyperpolarized magnetic resonance.

Principle of Operation

The technique relies on a process called Signal Amplification By Reversible Exchange (SABRE) , specifically the SABRE-SHEATH (Shield Enables Alignment Transfer to Heteronuclei) method. This process dramatically increases the polarization of the ¹⁵N nuclei, leading to a signal enhancement of several thousand-fold.[4]

The key steps are:

  • Hyperpolarization: The ¹⁵N nuclei of 5-Imidazolecarboxaldehyde-¹⁵N₂ are hyperpolarized outside the MRI scanner using parahydrogen and an iridium-based catalyst.[4]

  • Injection: The hyperpolarized probe is then injected into the subject.

  • pH Sensing: The imidazole ring of the molecule exists in equilibrium between its protonated and deprotonated forms. The exchange between these two states is rapid on the NMR timescale. The observed ¹⁵N chemical shift is a weighted average of the shifts of the two forms, which is dependent on the pH of the surrounding environment according to the Henderson-Hasselbalch equation.

  • Detection: The large, hyperpolarized ¹⁵N signal is detected using MRI or MRS, and the chemical shift is measured. By correlating the chemical shift to a pre-determined calibration curve, a map of the local pH can be generated.

Caption: Mechanism of pH sensing using 5-Imidazolecarboxaldehyde-¹⁵N₂.

Experimental Workflow for Hyperpolarized ¹⁵N MRI

MRI_Workflow Prepare_Sample 1. Prepare Sample (0.1 M Imidazole-¹⁵N₂, ~4 mM Ir catalyst in Methanol/Aqueous Buffer) Hyperpolarize 2. Hyperpolarize via SABRE-SHEATH (Bubble with parahydrogen in a low magnetic field) Prepare_Sample->Hyperpolarize Inject 3. Inject Hyperpolarized Probe (Rapidly inject into subject) Hyperpolarize->Inject Acquire_Data 4. Acquire MRI/MRS Data (Detect ¹⁵N signal and chemical shift) Inject->Acquire_Data Analyze 5. Analyze and Map pH (Correlate chemical shift to pH using calibration curve) Acquire_Data->Analyze

Caption: Experimental workflow for in vivo pH mapping.

Safety and Handling

As a research chemical, 5-Imidazolecarboxaldehyde-¹⁵N₂ should be handled with appropriate safety precautions in a laboratory setting. The safety profile is expected to be similar to that of its unlabeled analogue and other substituted imidazoles.

  • Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Precautionary Statements:

    • Prevention: Avoid breathing dust. Wash hands thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[7]

    • Response:

      • IF ON SKIN: Wash with plenty of water.[7]

      • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

      • IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.[2]

  • Incompatible Materials: Strong oxidizing agents.[7]

Always consult the material safety data sheet (MSDS) provided by the supplier before handling this compound.

References

  • Chekmenev, E. Y., et al. (2016). ¹⁵N Hyperpolarization of Imidazole-¹⁵N₂ for Magnetic Resonance pH Sensing via SABRE-SHEATH. ACS Sensors, 1(6), 735-740. Available at: [Link]

  • Theis, T., et al. (2016). ¹⁵N Hyperpolarization of Imidazole-¹⁵N₂ for Magnetic Resonance pH Sensing via SABRE-SHEATH. PubMed Central. Available at: [Link]

  • Shchepin, R. V., et al. (2017). Robust Imidazole-¹⁵N₂ Synthesis for High-Resolution Low-Field (0.05 T) ¹⁵N Hyperpolarized NMR Spectroscopy. Chemistry – A European Journal, 23(49), 11840-11843. Available at: [Link]

  • Duke University Libraries. (2016). (15)N Hyperpolarization of Imidazole-(15)N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH. DukeSpace. Available at: [Link]

  • Duke University Libraries. (2016). ¹⁵N Hyperpolarization of Imidazole-¹⁵N₂ for Magnetic Resonance pH Sensing via SABRE-SHEATH. DukeSpace. Available at: [Link]

  • ChemRxiv. (2021). Solvent effects in hyperpolarization of ¹⁵N nuclei in [¹⁵N₃]metronidazole and [¹⁵N₃]nimorazole antibiotics via SABRE-SHEATH. ChemRxiv. Available at: [Link]

  • ChemBK. (2024). 1H-Imidazole-5-carboxaldehyde. ChemBK. Available at: [Link]

  • Shchepin, R. V., et al. (2017). Synthetic Approaches for ¹⁵N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for ¹⁵N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. PubMed Central. Available at: [Link]

  • Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Organic Syntheses. Available at: [Link]

  • Pharmaffiliates. (n.d.). 5-Imidazolecarboxaldehyde-¹⁵N₂. Pharmaffiliates. Available at: [Link]

  • JScholar Publisher. (2025). Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicarbazones. JScholar Publishers. Available at: [Link]

  • MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. Available at: [Link]

  • Thieme. (n.d.). Product Class 3: Imidazoles. Thieme Chemistry. Available at: [Link]

  • NIH. (n.d.). Synthesis of 2-imidazolones and 2-iminoimidazoles. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Phosphite-Imidazole Catalyzed N-Formylation and N-Acylation of Amines. ResearchGate. Available at: [Link]

Sources

Exploratory

Technical Guide: Solubility and Storage of 5-Imidazolecarboxaldehyde-15N2

[1][2] Executive Summary 5-Imidazolecarboxaldehyde-15N2 (also known as 4(5)-formylimidazole-15N2) is a stable isotope-labeled heterocyclic building block essential for NMR structural studies, metabolic tracing, and the s...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

5-Imidazolecarboxaldehyde-15N2 (also known as 4(5)-formylimidazole-15N2) is a stable isotope-labeled heterocyclic building block essential for NMR structural studies, metabolic tracing, and the synthesis of labeled histidine or purine derivatives.[1][2][3][4]

This guide addresses the critical physicochemical challenges of this compound: tautomer-dependent solubility and oxidative instability .[1][2] Improper handling can lead to the formation of 4-imidazolecarboxylic acid or hydration to the gem-diol, rendering the expensive isotopologue useless.[1][2] The protocols below prioritize isotopic integrity and long-term stability.

Part 1: Physicochemical Profile & Solubility Logic[2]

Tautomerism and Amphoteric Nature

The solubility of 5-imidazolecarboxaldehyde is governed by its amphoteric imidazole ring.[1][2] The compound exists in a rapid tautomeric equilibrium between the 4-formyl and 5-formyl species.[1][2]

  • Acidic Conditions (pH < 4): Protonation of the pyridine-like nitrogen forms a soluble cationic species.[1][2]

  • Neutral Conditions (pH ~5–8): The neutral species predominates, exhibiting the lowest aqueous solubility.[1][2]

  • Basic Conditions (pH > 11): Deprotonation of the pyrrole-like nitrogen forms a soluble anionic species.[1][2]

Solvent Compatibility Table

The following data is synthesized from physicochemical properties of the parent compound (unlabeled 4(5)-imidazolecarboxaldehyde) and adapted for high-value isotope handling.

SolventSolubility RatingComments & Recommendations
DMSO Excellent Preferred solvent for stock solutions. Dissolves >50 mg/mL.[1][2] Use anhydrous DMSO to prevent hydration.[1][2]
Methanol Good Suitable for transfers and reactions.[1][2] Evaporates easily but attracts moisture.[1][2]
Water (Neutral) Moderate/Low Not recommended for high-concentration stocks.[1][2] Solubility is limited (~5-10 mg/mL) and slow.[1][2]
Water (Acidic) High Soluble in 0.1 M HCl.[1][2] Warning: Acidic conditions promote aldehyde hydration to gem-diol.[1][2]
THF Moderate Soluble, often used for Grignard/lithiation reactions.[1][2] Must be strictly anhydrous.[1][2]
Chloroform Poor Not recommended.[1][2]

Part 2: Storage & Stability Protocols[2]

Degradation Pathways

To preserve the 15N2 label and chemical purity, you must mitigate three specific degradation vectors:

  • Oxidation: The aldehyde group (-CHO) readily oxidizes to a carboxylic acid (-COOH) upon exposure to atmospheric oxygen.[1][2]

  • Hydration: In the presence of water, the aldehyde can reversibly form a gem-diol.[1][2] While reversible, this complicates NMR interpretation and stoichiometry.[1][2]

  • Photodegradation: Imidazole derivatives can generate reactive oxygen species (ROS) under UV light, accelerating autoxidation.[1][2]

Critical Storage Workflow

Protocol:

  • Temperature: Store solid material at -20°C .

  • Atmosphere: Maintain under an inert atmosphere (Argon or Nitrogen).[1][2] Argon is preferred as it is heavier than air and provides a better blanket.[1][2]

  • Container: Use amber glass vials with Teflon-lined screw caps to prevent light exposure and solvent leaching.[1][2]

  • Desiccation: Store the vial inside a secondary container (jar) containing active desiccant (e.g., Drierite or silica gel).[1][2]

Handling "Dry" Aliquots (Best Practice)

Avoid repeated freeze-thaw cycles of a single stock solution.[1][2]

  • Step 1: Dissolve the master stock in anhydrous DMSO-d6 (for NMR) or MeOH (for synthesis).[1][2]

  • Step 2: Aliquot into single-use amber vials.

  • Step 3: Evaporate solvent (if MeOH) or freeze (if DMSO) under Argon.[1][2]

  • Step 4: Store aliquots at -80°C for maximum longevity (>1 year).

Part 3: Visualization & Workflows

Solubility & Tautomerism Logic

This diagram illustrates the pH-dependent speciation that dictates aqueous solubility.[1][2]

SolubilityLogic Acid Acidic pH (<4) Cationic Form (High Solubility) Neutral Neutral pH (~7) Neutral Form (Low Solubility) Acid->Neutral + OH⁻ Neutral->Acid + H⁺ Base Basic pH (>11) Anionic Form (High Solubility) Neutral->Base + OH⁻ Base->Neutral + H⁺

Caption: pH-dependent solubility switching of 5-Imidazolecarboxaldehyde-15N2.

Storage & Handling Workflow

This workflow ensures the preservation of the isotopic label and chemical stability.[2]

StorageWorkflow cluster_Solvation Solvation Choice Receipt 1. Receipt of 15N2 Material Equilibrate 2. Equilibrate to Room Temp (Prevent Condensation) Receipt->Equilibrate Open 3. Open in Glove Box or under Argon Stream Equilibrate->Open DMSO DMSO Stock (Store Frozen) Open->DMSO Immediate Use Solid Reseal Solid (Purge Headspace) Open->Solid Reserve Storage 4. Long Term Storage -20°C, Dark, Desiccated DMSO->Storage Solid->Storage

Caption: Critical handling steps to prevent oxidation and hydrolysis during storage.

References

  • PubChem. (n.d.).[1][2] Imidazole-4-carboxaldehyde | C4H4N2O.[1][2][5][6][7][8] National Library of Medicine.[1][2] Retrieved from [Link][1]

Sources

Protocols & Analytical Methods

Method

using 5-Imidazolecarboxaldehyde-15N2 in metabolic pathway analysis

Application Note & Protocol Tracing Nitrogen Flux: Utilizing 5-Imidazolecarboxaldehyde-¹⁵N₂ for High-Resolution Metabolic Pathway Analysis Audience: Researchers, scientists, and drug development professionals engaged in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Tracing Nitrogen Flux: Utilizing 5-Imidazolecarboxaldehyde-¹⁵N₂ for High-Resolution Metabolic Pathway Analysis

Audience: Researchers, scientists, and drug development professionals engaged in metabolic research, oncology, and immunology.

Abstract: This document provides a comprehensive guide to the application of 5-Imidazolecarboxaldehyde-¹⁵N₂ as a stable isotope tracer for the elucidation of nitrogen flux through key metabolic pathways. We detail the underlying principles, provide step-by-step protocols for its use in cell culture, and outline the analytical workflow for mass spectrometry-based analysis. By tracing the incorporation of the ¹⁵N label, researchers can gain unprecedented insights into the dynamics of purine and histidine metabolism, pathways that are fundamental to cell proliferation, signaling, and bioenergetics.

Introduction: The Significance of Nitrogen Tracing in Metabolic Research

Metabolic reprogramming is a hallmark of numerous diseases, including cancer and inflammatory disorders. While carbon-centric metabolic analysis using ¹³C-glucose has been instrumental, the flow of nitrogen, a critical component of nucleotides, amino acids, and other essential biomolecules, remains less explored. Nitrogen-15 (¹⁵N) stable isotope tracing offers a powerful tool to dissect these pathways.[1][2][3]

5-Imidazolecarboxaldehyde, a key heterocyclic compound, is structurally related to intermediates in both de novo purine synthesis and histidine metabolism.[4] When isotopically labeled with ¹⁵N₂ in its imidazole ring, it serves as a potent tracer to probe the activities of these interconnected and vital pathways. Understanding the nitrogen flux through these routes can reveal metabolic vulnerabilities and identify novel therapeutic targets.[5]

Principle of the Method: Tracing the Path of ¹⁵N₂

The core principle of this method lies in introducing 5-Imidazolecarboxaldehyde-¹⁵N₂ into a biological system (e.g., cell culture) and tracking the incorporation of the two ¹⁵N atoms into downstream metabolites. The imidazole ring is a fundamental component of purines (adenine and guanine) and the amino acid histidine.[4] By providing cells with 5-Imidazolecarboxaldehyde-¹⁵N₂, we can monitor the extent to which this exogenous precursor contributes to the endogenous pools of these crucial biomolecules.

The subsequent analysis by high-resolution mass spectrometry (MS) allows for the differentiation of unlabeled (M+0) and labeled (M+2) isotopologues of target metabolites. The degree of ¹⁵N enrichment provides a quantitative measure of the metabolic flux through the respective pathways.[1][6]

Key Metabolic Pathways Targeted

De Novo Purine Synthesis

The de novo synthesis of purines is a complex, energy-intensive pathway that builds the purine rings from various precursors, including amino acids, bicarbonate, and formate.[7][8][9] The imidazole ring of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) is an intermediate in this pathway.[4] By supplying 5-Imidazolecarboxaldehyde-¹⁵N₂, it is hypothesized that the labeled imidazole moiety can be utilized by the cellular machinery, potentially entering the purine synthesis pathway and labeling downstream nucleotides such as inosine monophosphate (IMP), adenosine monophosphate (AMP), and guanosine monophosphate (GMP).

purine_pathway cluster_0 Cellular Uptake and Activation cluster_1 De Novo Purine Synthesis 5-IC-15N2 5-Imidazolecarboxaldehyde-¹⁵N₂ (Exogenous) Activated_IC Activated ¹⁵N₂-Imidazole Intermediate 5-IC-15N2->Activated_IC Activation (e.g., phosphorylation) AICAR AICAR (Intermediate) Activated_IC->AICAR Potential Entry Point PRPP PRPP PRA 5-Phosphoribosylamine PRPP->PRA Multi-step enzymatic reactions PRA->AICAR Multi-step enzymatic reactions IMP IMP (¹⁵N₂ labeled) AICAR->IMP AMP AMP (¹⁵N₂ labeled) IMP->AMP GMP GMP (¹⁵N₂ labeled) IMP->GMP

Caption: Hypothetical entry of ¹⁵N₂ from 5-Imidazolecarboxaldehyde into the de novo purine synthesis pathway.

Histidine Metabolism

Histidine is an essential amino acid with an imidazole side chain.[10][11] Its catabolism in the liver and skin involves the enzyme histidase, which initiates a pathway that ultimately converts histidine to glutamate.[12][13] While the direct incorporation of an exogenous imidazole aldehyde into histidine biosynthesis is not a canonical pathway in mammals, the tracer can be used to probe the dynamics of histidine degradation and the potential for salvage or alternative metabolic routes of imidazole-containing compounds.[14]

histidine_pathway cluster_0 Histidine Catabolism cluster_1 Tracer Application Histidine Histidine Urocanate Urocanic Acid Histidine->Urocanate Histidase FIGLU Formiminoglutamate Urocanate->FIGLU Multi-step Glutamate Glutamate FIGLU->Glutamate 5-IC-15N2 5-Imidazolecarboxaldehyde-¹⁵N₂ Metabolites ¹⁵N₂-labeled Imidazole Metabolites 5-IC-15N2->Metabolites Cellular Processing Metabolites->Urocanate Potential for competitive inhibition or alternative substrate utilization

Caption: Probing histidine catabolism with 5-Imidazolecarboxaldehyde-¹⁵N₂.

Experimental Workflow

The successful application of 5-Imidazolecarboxaldehyde-¹⁵N₂ requires careful experimental design and execution. The following protocols are provided as a general framework and should be optimized for specific cell lines and experimental conditions.

workflow Start Start: Cell Culture Labeling Step 1: ¹⁵N₂-Tracer Labeling Start->Labeling Quenching Step 2: Metabolic Quenching Labeling->Quenching Extraction Step 3: Metabolite Extraction Quenching->Extraction Analysis Step 4: LC-MS/MS Analysis Extraction->Analysis Data Step 5: Data Processing & Interpretation Analysis->Data End End: Pathway Insights Data->End

Caption: General experimental workflow for ¹⁵N₂ tracing.

Materials and Reagents
  • 5-Imidazolecarboxaldehyde-¹⁵N₂ (≥98% isotopic purity)

  • Cell culture medium (appropriate for the cell line, e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • Metabolic quenching solution: 80:20 Methanol:Water, pre-chilled to -80°C

  • Metabolite extraction solvent: 80:20 Methanol:Water, pre-chilled to -20°C

  • Cell scrapers

  • High-speed refrigerated centrifuge

  • LC-MS grade water, methanol, and acetonitrile

  • Formic acid (for mobile phase)

Protocol: Cell Culture Labeling

This protocol is based on standard procedures for stable isotope labeling in adherent cell cultures.[15][16][17][18]

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 10 cm dishes) and grow to the desired confluency (typically 70-80%). Ensure an even cell density across all wells/plates.

  • Preparation of Labeling Medium: Prepare the experimental medium by supplementing the base medium with dFBS and the desired concentration of 5-Imidazolecarboxaldehyde-¹⁵N₂. A concentration range of 10-100 µM is a good starting point for optimization. Prepare a parallel control medium without the tracer.

  • Labeling:

    • Aspirate the standard growth medium from the cells.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate for a defined period. The optimal labeling time will vary depending on the metabolic pathway and cell type. A time-course experiment (e.g., 0, 2, 6, 12, 24 hours) is recommended to determine the kinetics of label incorporation.[6]

  • Metabolic Quenching (Critical Step):

    • At the end of the incubation period, rapidly aspirate the labeling medium.

    • Immediately place the culture plate on dry ice to quench all enzymatic activity.

    • Add ice-cold quenching solution (80% methanol) to the plate and incubate at -80°C for 15 minutes.

Protocol: Metabolite Extraction
  • Cell Lysis: Scrape the cells in the quenching solution using a pre-chilled cell scraper.

  • Collection: Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

  • Drying: Evaporate the supernatant to dryness using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution: Reconstitute the dried metabolite pellet in a suitable volume (e.g., 50-100 µL) of LC-MS grade water or an appropriate injection solvent for analysis.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing the incorporation of ¹⁵N labels into polar metabolites.[1][19][20]

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for the separation of polar metabolites like nucleotides and amino acids.

  • Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is essential to resolve the isotopologues and accurately measure their relative abundances.

  • Data Acquisition: Data should be acquired in full scan mode to capture all isotopologues. For targeted analysis, a parallel reaction monitoring (PRM) or selected reaction monitoring (SRM) method can be developed.

Data Analysis and Interpretation

The primary output of the LC-MS/MS analysis is the mass isotopologue distribution (MID) for each metabolite of interest. This distribution reflects the relative abundance of the unlabeled (M+0), singly labeled (M+1), doubly labeled (M+2), etc., forms of the metabolite.

Expected Mass Shifts

The incorporation of 5-Imidazolecarboxaldehyde-¹⁵N₂ is expected to result in a mass shift of +2.006 Da for each incorporated imidazole ring.

MetaboliteUnlabeled Monoisotopic Mass (Da)Expected Labeled Mass (M+2, Da)Pathway
Inosine Monophosphate (IMP)348.0627350.0687Purine Synthesis
Adenosine Monophosphate (AMP)347.0784349.0844Purine Synthesis
Guanosine Monophosphate (GMP)363.0733365.0793Purine Synthesis
Histidine155.0691157.0751Amino Acid Metabolism
Urocanic Acid138.0426140.0486Histidine Catabolism
Calculating Isotopic Enrichment

The fractional enrichment (FE) can be calculated to quantify the proportion of the metabolite pool that has been newly synthesized from the tracer. For a doubly labeled species:

FE (%) = [ (Abundance of M+2) / (Abundance of M+0 + Abundance of M+2) ] * 100

This calculation should be corrected for the natural abundance of heavy isotopes.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Label Incorporation - Insufficient tracer concentration- Short labeling time- Poor cellular uptake- Optimize tracer concentration (titration experiment)- Increase incubation time (time-course experiment)- Verify cell viability and transporter expression
High Variability Between Replicates - Inconsistent cell numbers- Incomplete metabolic quenching- Inefficient extraction- Ensure accurate cell counting and seeding- Standardize and expedite the quenching step- Optimize extraction protocol; ensure complete solvent removal and reconstitution
Poor Chromatographic Peak Shape - Inappropriate column chemistry- Suboptimal mobile phase- Sample matrix effects- Switch to a more suitable column (e.g., HILIC)- Adjust mobile phase pH and organic content- Perform sample cleanup or dilute the sample

Conclusion

5-Imidazolecarboxaldehyde-¹⁵N₂ is a valuable tool for investigating the complexities of nitrogen metabolism. By providing a direct means to trace the flow of nitrogen into the essential pathways of purine and histidine metabolism, this stable isotope tracer enables researchers to quantify metabolic flux, identify pathway bottlenecks, and uncover novel metabolic phenotypes in health and disease. The protocols and guidelines presented here offer a robust framework for the successful implementation of this powerful technique.

References

  • Wikipedia. (n.d.). Histidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, July 30). Biochemistry, Histidine. StatPearls. Retrieved from [Link]

  • Feng, J., et al. (2016). A New View into the Regulation of Purine Metabolism – The Purinosome. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Purine metabolism pathways. Retrieved from [Link]

  • Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. MDPI. Retrieved from [Link]

  • Reactome Pathway Database. (n.d.). Purine metabolism. Retrieved from [Link]

  • Ong, S. E., & Mann, M. (2007). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols, 1(10), 2650-2660. Retrieved from [Link]

  • Wikipedia. (n.d.). Purine metabolism. Retrieved from [Link]

  • Holeček, M. (2020). Histidine Metabolism and Function. PMC. Retrieved from [Link]

  • Varesio, E., et al. (2005). Liquid chromatography-mass spectrometry and 15N metabolic labeling for quantitative metabolic profiling. Analytical Biochemistry, 339(2), 255-263. Retrieved from [Link]

  • Borah, K., et al. (2021). One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular Systems Biology, 17(9), e10461. Retrieved from [Link]

  • Millard, P., et al. (2017). 15N-NMR-Based Approach for Amino Acids-Based 13C-Metabolic Flux Analysis of Metabolism. Analytical Chemistry, 89(3), 1995-2001. Retrieved from [Link]

  • Virginia Tech Publishing. (n.d.). Pentose Phosphate Pathway (PPP), Purine and Pyrimidine Metabolism. Cell Biology, Genetics, and Biochemistry for Pre-Clinical Students. Retrieved from [Link]

  • Millard, P., et al. (2017). 15N-NMR-Based Approach for Amino Acids-Based 13C-Metabolic Flux Analysis. Analytical Chemistry, 89(3), 1995-2001. Retrieved from [Link]

  • Hirai, M. Y., et al. (2006). In vivo 15N-enrichment of metabolites in suspension cultured cells and its application to metabolomics. Phytochemistry, 67(14), 1498-1505. Retrieved from [Link]

  • Long, C. P., & Antoniewicz, M. R. (2022). Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease. Metabolites, 12(11), 1069. Retrieved from [Link]

  • ResearchGate. (2025, August 9). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Retrieved from [Link]

  • De la Cruz, J., et al. (2011). Biochemical and biomedical aspects of metabolic imidazoles. Current Medicinal Chemistry, 18(36), 5540-5561. Retrieved from [Link]

  • University of Washington Proteomics Resource. (n.d.). Stable Isotope Labeling Strategies. Retrieved from [Link]

  • Wikipedia. (n.d.). Stable isotope labeling by amino acids in cell culture. Retrieved from [Link]

  • Buescher, J. M., et al. (2012). Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucidation. Analytical Chemistry, 84(18), 7735-7742. Retrieved from [Link]

  • LIRIAS. (n.d.). Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo. Retrieved from [Link]

  • ResearchGate. (n.d.). LC-MS/MS parameters used for 13C and 15N labeling experiments. Retrieved from [Link]

  • Pandey, A., et al. (2005). Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) for Studying Dynamics of Protein Abundance and Posttranslational Modifications. Science's STKE, 2005(267), pl2. Retrieved from [Link]

  • Hypha Discovery. (2023, March 1). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]

  • Rabinowitz, J. D., & White, E. (2010). Metabolomics and isotope tracing. Science, 330(6009), 1344-1348. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Stable Isotope Tracers for Metabolic Pathway Analysis. Retrieved from [Link]

  • Park, H. B., et al. (2011). Accurate LC-MS analyses for microcystins using per-15N-labeled microcystins. Journal of AOAC International, 94(2), 566-573. Retrieved from [Link]

  • ResearchGate. (n.d.). Illustration of metabolic sites in the imidazole-containing drugs. Retrieved from [Link]

  • Bi, Z., et al. (2022). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv. Retrieved from [Link]

  • MOST Wiedzy. (n.d.). Exploring novel Cd(ii) complexes with 5-methyl-4-imidazolecarboxaldehyde: synthesis, structure, computational insights, and affi. Retrieved from [Link]

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  • Oxford Academic. (2024, September 11). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Plant Physiology. Retrieved from [Link]

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Application

Unlocking Nitrogen's Intricate Pathways: A Guide to In Vivo Metabolism Studies Using 5-Imidazolecarboxaldehyde-¹⁵N₂

Introduction: The Imperative of Mapping Nitrogen Flux Nitrogen is a fundamental constituent of life, forming the backbone of amino acids, nucleotides, and a vast array of other essential biomolecules. Understanding the i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Mapping Nitrogen Flux

Nitrogen is a fundamental constituent of life, forming the backbone of amino acids, nucleotides, and a vast array of other essential biomolecules. Understanding the intricate network of pathways that govern nitrogen metabolism—its assimilation, transfer, and excretion—is paramount in both basic biological research and the development of therapeutics for a myriad of diseases, including metabolic disorders and cancer. Traditional metabolomics provides a static snapshot of metabolite concentrations; however, to truly comprehend the dynamics of these systems, we must trace the movement of atoms in real-time. Stable isotope tracing, a powerful and safe methodology, allows for the quantitative analysis of metabolic fluxes in vivo, providing a dynamic view of cellular processes.[1]

This application note introduces a novel and powerful tool for these investigations: 5-Imidazolecarboxaldehyde-¹⁵N₂. This isotopically labeled compound offers a unique entry point into the complex web of nitrogen metabolism, with the potential to illuminate key pathways with high precision. Here, we provide a comprehensive guide for researchers, scientists, and drug development professionals on the rationale, application, and detailed protocols for utilizing 5-Imidazolecarboxaldehyde-¹⁵N₂ to study nitrogen metabolism in vivo.

Scientific Rationale: Why 5-Imidazolecarboxaldehyde-¹⁵N₂?

The choice of a tracer is critical for the success of any metabolic flux study. While commonly used tracers like ¹⁵N-labeled glutamine or ammonia provide valuable information, they enter central nitrogen metabolism at very early and highly interconnected points.[1][2] 5-Imidazolecarboxaldehyde-¹⁵N₂, with its imidazole ring doubly labeled with the stable, heavy isotope of nitrogen, presents a more targeted approach. The imidazole ring is a core structure in both the de novo and salvage pathways of purine synthesis, as well as in the biosynthesis of the essential amino acid histidine.[3]

Our central hypothesis is that 5-Imidazolecarboxaldehyde-¹⁵N₂, upon introduction into a biological system, will be enzymatically processed, allowing the ¹⁵N atoms to be traced into these crucial downstream pathways. This provides a distinct advantage by potentially isolating the flux through specific branches of nitrogen metabolism.

Hypothesized Metabolic Pathway

Based on known enzymatic activities, we propose the following metabolic route for 5-Imidazolecarboxaldehyde-¹⁵N₂:

  • Oxidation: The aldehyde group is a prime target for oxidation. Mammalian aldehyde oxidases and dehydrogenases are known to metabolize a wide range of aldehydes, including N-heterocyclic compounds, converting them into their corresponding carboxylic acids.[4][5][6][7][8] We hypothesize that 5-Imidazolecarboxaldehyde-¹⁵N₂ is first oxidized to 5-Imidazolecarboxylic acid-¹⁵N₂.

  • Entry into Nucleotide Metabolism: The resulting 5-Imidazolecarboxylic acid-¹⁵N₂ may then serve as a precursor for the synthesis of purine nucleotides. While not a direct intermediate in the canonical de novo pathway, its structural similarity to other imidazole-based precursors suggests it could enter the purine salvage pathway.

  • Incorporation into Histidine Metabolism: Alternatively, the imidazole ring could be utilized in the complex biosynthesis or degradation pathways of histidine.

By tracing the incorporation of the ¹⁵N label into purines (e.g., AMP, GMP), their precursors, and histidine and its metabolites, researchers can quantify the rate of nitrogen flow through these specific and vital pathways.

Visualizing the Workflow and Metabolic Fate

To provide a clear conceptual framework, the following diagrams illustrate the proposed experimental workflow and the hypothesized metabolic pathway of 5-Imidazolecarboxaldehyde-¹⁵N₂.

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_sampling Sampling cluster_analysis Analysis Tracer 5-Imidazolecarboxaldehyde-¹⁵N₂ Solution Injection Intraperitoneal (IP) Injection Tracer->Injection Animal Acclimated Mouse Model Animal->Injection Timepoints Timed Tissue & Biofluid Collection (e.g., Liver, Kidney, Plasma) Injection->Timepoints Quenching Snap-Freezing in Liquid N₂ Timepoints->Quenching Extraction Metabolite Extraction Quenching->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Isotopologue Analysis & Flux Calculation LCMS->Data metabolic_pathway Tracer 5-Imidazolecarboxaldehyde-¹⁵N₂ Metabolite1 5-Imidazolecarboxylic acid-¹⁵N₂ Tracer->Metabolite1 Aldehyde Oxidase/ Dehydrogenase Purine_Pathway Purine Metabolism (Salvage Pathway) Metabolite1->Purine_Pathway Histidine_Pathway Histidine Metabolism Metabolite1->Histidine_Pathway Excretion Excretion Metabolite1->Excretion Purines ¹⁵N-Labeled Purines (AMP, GMP, etc.) Purine_Pathway->Purines Histidine ¹⁵N-Labeled Histidine & Metabolites Histidine_Pathway->Histidine

Sources

Method

Probing the Engine of Cancer: Application Notes for 5-Imidazolecarboxaldehyde-¹⁵N₂ in Elucidating Purine Metabolism

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist These application notes provide a comprehensive guide to the use of 5-Imidazolecarboxaldehyde-¹⁵N₂ as a stable i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide to the use of 5-Imidazolecarboxaldehyde-¹⁵N₂ as a stable isotope tracer for investigating de novo purine biosynthesis in cancer research. This document offers in-depth scientific background, detailed experimental protocols, and data analysis strategies to empower researchers in their quest to understand and target the metabolic vulnerabilities of cancer.

I. Scientific Foundation: The Imperative of Purine Synthesis in Oncology

Cancer is characterized by uncontrolled cell proliferation, a process that places extraordinary demands on the machinery of macromolecular synthesis.[1][2] Among the most critical of these are the purine nucleotides, adenosine and guanosine, which are the fundamental building blocks of DNA and RNA.[3] Furthermore, they are central to cellular energy metabolism (ATP, GTP), signaling pathways (cAMP, cGMP), and as components of essential coenzymes (NAD+, FAD, Coenzyme A).

Cancer cells, to sustain their rapid growth, often exhibit a heightened reliance on the de novo purine biosynthesis pathway, a complex, multi-step process that constructs the purine ring from simpler precursors.[3][4] This metabolic reprogramming makes the enzymes and intermediates of this pathway attractive targets for therapeutic intervention.[2][5]

5-Imidazolecarboxaldehyde is a key structural motif found in intermediates of the de novo purine synthesis pathway, such as 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR).[1][6][7] By introducing 5-Imidazolecarboxaldehyde-¹⁵N₂, a non-radioactive, stable isotope-labeled version of this precursor, researchers can trace the flow of nitrogen atoms through the pathway. This allows for the precise quantification of metabolic flux, providing a dynamic picture of pathway activity under various conditions, such as in response to drug treatment or genetic alterations.[8][9][10]

II. Principle of ¹⁵N Isotope Tracing in Metabolic Flux Analysis

Stable isotope tracing is a powerful technique to dissect metabolic pathways in living systems.[10][11] The core principle involves supplying cells with a substrate that has been enriched with a heavy isotope, in this case, ¹⁵N. As the cells metabolize this labeled substrate, the ¹⁵N atoms are incorporated into downstream metabolites. By using mass spectrometry (MS) to measure the mass shift in these metabolites, we can determine the extent and rate of their synthesis from the labeled precursor.[8][12] This provides a quantitative measure of the metabolic flux through the pathway of interest.[13]

The dual ¹⁵N labels in 5-Imidazolecarboxaldehyde-¹⁵N₂ provide a distinct mass signature that can be tracked as it is incorporated into the purine ring of nucleotides like AMP and GMP. This enables researchers to differentiate between purines synthesized de novo using the exogenous tracer and those derived from other sources or salvage pathways.

III. Featured Application: Quantifying De Novo Purine Synthesis Flux in Cancer Cell Lines

This section outlines a comprehensive workflow for utilizing 5-Imidazolecarboxaldehyde-¹⁵N₂ to measure the rate of de novo purine synthesis in cultured cancer cells.

Experimental Workflow Overview

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cancer Cell Culture tracer_prep Prepare ¹⁵N₂-5-Imidazolecarboxaldehyde Labeling Medium labeling Isotopic Labeling tracer_prep->labeling quenching Metabolic Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis & Flux Calculation lcms->data_analysis

Caption: Experimental workflow for metabolic flux analysis.

Detailed Protocol

A. Cell Culture and Preparation

  • Cell Seeding: Plate the cancer cell line of interest in appropriate multi-well plates (e.g., 6-well or 12-well) at a density that will result in approximately 80% confluency at the time of the experiment. Culture in standard growth medium overnight.

  • Medium Preparation: Prepare the labeling medium by supplementing the base medium (lacking the unlabeled counterpart) with a known concentration of 5-Imidazolecarboxaldehyde-¹⁵N₂. The optimal concentration should be determined empirically but typically ranges from 10 to 100 µM.

B. Isotopic Labeling

  • Medium Exchange: Gently aspirate the standard growth medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

  • Initiate Labeling: Add the pre-warmed ¹⁵N-labeling medium to the cells.

  • Time Course: Incubate the cells for a defined period. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine the kinetics of ¹⁵N incorporation and to ensure isotopic steady state is reached for the metabolites of interest.

C. Metabolite Extraction

  • Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a cold quenching solution (e.g., 80% methanol) to the cells.

  • Scraping and Collection: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.

  • Lysis and Precipitation: Vortex the tubes and incubate at -20°C for at least 30 minutes to ensure complete cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube for analysis.

D. LC-MS/MS Analysis

  • Instrumentation: Utilize a high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) system. A reverse-phase or HILIC column may be suitable depending on the specific purine intermediates and nucleotides being analyzed.

  • Method Development: Develop an LC-MS/MS method to separate and detect the target metabolites. This will involve optimizing the mobile phases, gradient, and MS parameters (e.g., precursor and product ions, collision energy) for both the unlabeled and ¹⁵N-labeled versions of the metabolites.

  • Data Acquisition: Analyze the extracted metabolite samples. It is crucial to include a pooled quality control (QC) sample injected periodically throughout the run to monitor instrument performance.[14]

E. Data Analysis and Interpretation

  • Peak Integration: Integrate the peak areas for the different isotopologues (mass variants) of each target metabolite.

  • Natural Abundance Correction: Correct the raw isotopologue distribution data for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N).

  • Fractional Enrichment Calculation: Calculate the fractional enrichment of ¹⁵N in each metabolite at each time point. This represents the proportion of the metabolite pool that has been newly synthesized from the ¹⁵N-labeled precursor.

  • Metabolic Flux Calculation: Utilize metabolic modeling software (e.g., INCA, Metran) or simpler kinetic models to calculate the absolute flux through the de novo purine synthesis pathway. This often involves fitting the time-course labeling data to a system of differential equations that describe the metabolic network.

IV. Visualizing the Pathway: De Novo Purine Biosynthesis

The following diagram illustrates the de novo purine biosynthesis pathway, highlighting the incorporation of nitrogen atoms and the central role of imidazole-containing intermediates.

G cluster_pathway De Novo Purine Biosynthesis PRPP PRPP PRA PRA PRPP->PRA Gln GAR GAR PRA->GAR Gly FGAR FGAR GAR->FGAR Formate FGAM FGAM FGAR->FGAM Gln AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR CO₂ SAICAR SAICAR CAIR->SAICAR Asp AICAR AICAR (5-Aminoimidazole-4-carboxamide ribonucleotide) SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR Formate IMP IMP FAICAR->IMP AMP AMP IMP->AMP Asp GMP GMP IMP->GMP Gln Tracer 5-Imidazolecarboxaldehyde-¹⁵N₂ Tracer->AICAR Tracer Incorporation

Caption: Simplified de novo purine biosynthesis pathway.

V. Quantitative Data Summary

The following table provides an example of how to structure the quantitative data obtained from a ¹⁵N-labeling experiment.

MetaboliteTime (hours)M+0 (Unlabeled)M+1 (¹⁵N₁)M+2 (¹⁵N₂)Fractional Enrichment (%)
AICAR 0100%0%0%0
450%30%20%50
2410%30%60%90
AMP 0100%0%0%0
480%15%5%20
2430%40%30%70
GMP 0100%0%0%0
485%12%3%15
2440%45%15%60

VI. Troubleshooting and Considerations

  • Tracer Toxicity: At high concentrations, some labeled compounds can be toxic to cells. It is essential to perform a dose-response experiment to determine the optimal, non-toxic concentration of 5-Imidazolecarboxaldehyde-¹⁵N₂.

  • Incomplete Labeling: Achieving 100% isotopic enrichment in downstream metabolites may not always be possible due to contributions from unlabeled intracellular pools and salvage pathways.

  • Matrix Effects in MS: The presence of other molecules in the sample can suppress or enhance the ionization of the target metabolites, affecting quantification. The use of an internal standard can help to correct for these effects.

  • Metabolic Compartmentation: In eukaryotic cells, metabolic pathways can be compartmentalized within different organelles. This can complicate the interpretation of labeling data from whole-cell extracts.

VII. Conclusion

5-Imidazolecarboxaldehyde-¹⁵N₂ is a valuable tool for cancer researchers seeking to understand and target the metabolic alterations that fuel tumor growth. By enabling the precise quantification of de novo purine synthesis, this stable isotope tracer can provide critical insights into the mechanisms of cancer cell proliferation and the response to novel therapeutics. The protocols and guidelines presented in these application notes offer a robust framework for designing and executing metabolic flux experiments, ultimately contributing to the development of more effective cancer treatments.

References

  • 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) Definition - Biological Chemistry II Key Term | Fiveable. (2025, August 15). Retrieved from [Link]

  • Daignan-Fornier, B., & Pinson, B. (2012). 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-Monophosphate (AICAR), a Highly Conserved Purine Intermediate with Multiple Effects. Metabolites, 2(1), 29-38.
  • Caring Sunshine. (n.d.). Ingredient: 5-Aminoimidazole-4-Carboxamide Ribonucleotide. Retrieved from [Link]

  • AICAr is incorporated into the purine biosynthesis pathway and... - ResearchGate. (n.d.). Retrieved from [Link]

  • Giavalisco, P., & Heise, R. (2005). Liquid chromatography-mass spectrometry and 15N metabolic labeling for quantitative metabolic profiling. Journal of Mass Spectrometry, 40(4), 499-507.
  • Mihajlovic, M., & Zivkovic, A. (2021). AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review. International Journal of Molecular Sciences, 22(9), 4887.
  • Fan, J., Ye, J., Kamphorst, J. J., Shlomi, T., Thompson, C. B., & Rabinowitz, J. D. (2015). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current Opinion in Biotechnology, 34, 9-16.
  • Sasidharan, K., & Kumar, A. (2018). A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways. Journal of Visualized Experiments, (139), 57884.
  • Kappelmann, N., Heux, S., Heuvel, J. V. D., & Spina, L. (2019). One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular Systems Biology, 15(11), e9036.
  • Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC. (2026, January 26). Retrieved from [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC. (n.d.). Retrieved from [Link]

  • Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - MDPI. (2024, May 31). Retrieved from [Link]

  • TMIC Li Node. (n.d.). Chemical Isotope Labeling LC-MS Metabolomics Analysis Report. Retrieved from [Link]

  • D'Errico, S., Oliviero, G., Borbone, N., Piccialli, V., & Piccialli, G. (2015). Synthesis of 5-Aminoimidazole-4-Carboxamide Riboside (AICAR) and Its Derivatives Using Inosine as Starting Material. Current Protocols in Nucleic Acid Chemistry, 63, 1.35.1-1.35.24.
  • Cusack, N. J., Shaw, G., & Logemann, F. I. (1980). Purines, pyrimidines, and imidazoles part 54. Interconversion of some intermediates in the de novo biosynthesis of purine nucleotides. Journal of the Chemical Society, Perkin Transactions 1, 2316-2321.
  • Blackburn, G. M., & Taylor, G. E. (1984). Synthesis of analogues of 5-aminoimidazole ribonucleotides and their effects as inhibitors and substrates of the enzymes, phosphoribosylaminoimidazole carboxylase and phosphoribosylaminoimidazolesuccinocarboxamide synthetase involved in the biosynthesis of purine nucleotides de novo. Journal of the Chemical Society, Perkin Transactions 1, 1119-1124.
  • Cusack, N. J., Shaw, G., & Logemann, F. I. (1980). Purines, pyrimidines, and imidazoles part 54. Interconversion of some intermediates in the de novo biosynthesis of purine nucleotides. Semantic Scholar. Retrieved from [Link]

  • EMBL. (n.d.). Protocols used for LC-MS analysis – Metabolomics Core Facility. Retrieved from [Link]

  • Meric-Bernstam, F., & Gonzalez-Angulo, A. M. (2013). Aminoimidazole Carboxamide Ribonucleotide (AICAR) Inhibits the Growth of Retinoblastoma In Vivo by Decreasing Angiogenesis and Inducing Apoptosis. PLOS ONE, 8(1), e52852.
  • Daignan-Fornier, B., & Pinson, B. (2012). 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-Monophosphate (AICAR), a Highly Conserved Purine Intermediate with Multiple Effects. Metabolites, 2(1), 29-38.
  • De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC. (n.d.). Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Utilizing 5-Imidazolecarboxaldehyde-¹⁵N₂ in Cell Culture

Introduction: Tracing the Fate of Imidazole Moieties in Cellular Metabolism The imidazole ring is a fundamental heterocyclic scaffold present in a multitude of essential biomolecules, including the amino acid histidine,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Tracing the Fate of Imidazole Moieties in Cellular Metabolism

The imidazole ring is a fundamental heterocyclic scaffold present in a multitude of essential biomolecules, including the amino acid histidine, purines, and various cofactors.[1][2][3] Understanding the flux of imidazole-containing compounds through metabolic pathways is crucial for researchers in fields ranging from basic cell biology to drug development. 5-Imidazolecarboxaldehyde-¹⁵N₂, a stable isotope-labeled analog of a key imidazole derivative, serves as a powerful tool for elucidating these pathways. By introducing a "heavy" isotopic signature, this tracer allows for the precise tracking of its metabolic fate within the cell.

This guide provides a comprehensive framework for the application of 5-Imidazolecarboxaldehyde-¹⁵N₂ in mammalian cell culture. We will delve into the underlying principles of stable isotope labeling, provide detailed protocols for its use, and discuss the analytical methodologies required for data acquisition and interpretation. The focus will be on not just the "how" but also the "why" behind each experimental step, empowering researchers to design and execute robust and insightful experiments.

Core Principles of ¹⁵N Metabolic Labeling

Metabolic labeling with stable isotopes, such as ¹⁵N, is a cornerstone of modern quantitative proteomics and metabolomics.[4][5] The fundamental principle involves replacing a naturally abundant isotope (¹⁴N) with its heavier, non-radioactive counterpart (¹⁵N) in a precursor molecule. When cells are cultured in a medium containing this "heavy" precursor, they incorporate it into newly synthesized biomolecules.

This incorporation results in a predictable mass shift in the labeled molecules, which can be readily detected and quantified by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[6][7][8] By comparing the abundance of the heavy and light (unlabeled) forms of a metabolite or peptide, one can glean information about its synthesis, turnover, and contribution to downstream pathways.[9]

The choice of 5-Imidazolecarboxaldehyde-¹⁵N₂ as a tracer is predicated on its potential involvement in various metabolic pathways. Imidazole derivatives are known to be precursors in the synthesis of other biologically active compounds.[10][11] The aldehyde functional group also presents a reactive handle for potential enzymatic transformations.

Materials and Reagents

Reagent Supplier Notes
5-Imidazolecarboxaldehyde-¹⁵N₂(Specify Supplier)Confirm isotopic purity (>98%)
Cell Culture Medium (e.g., DMEM, RPMI-1640)(Specify Supplier)Select a formulation appropriate for your cell line.
Dialyzed Fetal Bovine Serum (dFBS)(Specify Supplier)Crucial to minimize unlabeled imidazole precursors.[12]
Penicillin-Streptomycin Solution(Specify Supplier)Standard antibiotic for cell culture.
L-Glutamine(Specify Supplier)Essential amino acid for many cell lines.
Phosphate-Buffered Saline (PBS), pH 7.4(Specify Supplier)For washing cells.
Trypsin-EDTA Solution(Specify Supplier)For detaching adherent cells.
Cell Scrapers(Specify Supplier)For harvesting adherent cells.
Solvents for Metabolite Extraction (e.g., Methanol, Acetonitrile, Water)LC-MS GradeHigh purity is essential for analytical steps.
Centrifuge Tubes(Specify Supplier)Various sizes, sterile.

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines a general workflow for a stable isotope tracing experiment using 5-Imidazolecarboxaldehyde-¹⁵N₂. Optimization of parameters such as tracer concentration and labeling time is recommended for each specific cell line and experimental objective.

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_harvest Harvesting cluster_analysis Analysis prep_medium Prepare Labeling Medium seed_cells Seed Cells prep_medium->seed_cells add_tracer Add ¹⁵N Tracer seed_cells->add_tracer incubate Incubate add_tracer->incubate wash_cells Wash Cells incubate->wash_cells quench_metabolism Quench Metabolism wash_cells->quench_metabolism extract_metabolites Extract Metabolites quench_metabolism->extract_metabolites lc_ms LC-MS/MS Analysis extract_metabolites->lc_ms nmr NMR Spectroscopy extract_metabolites->nmr data_analysis Data Analysis lc_ms->data_analysis nmr->data_analysis

Figure 1: Experimental workflow for metabolic labeling with 5-Imidazolecarboxaldehyde-¹⁵N₂.

Part 1: Cell Culture and Labeling
  • Preparation of Labeling Medium:

    • Prepare the desired cell culture medium (e.g., DMEM) supplemented with 10% dialyzed Fetal Bovine Serum (dFBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine. The use of dFBS is critical to reduce the concentration of unlabeled small molecules, including potential imidazole precursors, that could compete with the ¹⁵N-labeled tracer.[12]

    • Prepare a stock solution of 5-Imidazolecarboxaldehyde-¹⁵N₂ in a suitable solvent (e.g., sterile water or DMSO). The final concentration of the tracer in the medium will need to be optimized. A starting range of 10-100 µM is recommended.

  • Cell Seeding:

    • Seed your cells of interest in multi-well plates or flasks at a density that will allow for logarithmic growth during the labeling period. Allow the cells to adhere and resume proliferation for 24 hours before starting the labeling.

  • Initiation of Labeling:

    • Aspirate the standard culture medium from the cells.

    • Gently wash the cells once with pre-warmed sterile PBS to remove any residual unlabeled medium.

    • Add the pre-warmed labeling medium containing 5-Imidazolecarboxaldehyde-¹⁵N₂ to the cells.

  • Incubation:

    • Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for a predetermined duration. The optimal labeling time will depend on the proliferation rate of the cells and the turnover of the metabolic pathways of interest. A time-course experiment (e.g., 0, 2, 6, 12, 24 hours) is highly recommended to determine the kinetics of tracer incorporation.

Part 2: Sample Harvesting and Metabolite Extraction

Rapid quenching of metabolic activity is crucial to prevent artifactual changes in metabolite levels during sample processing.

  • Quenching and Washing:

    • Place the culture plates on ice to rapidly lower the temperature and slow down enzymatic reactions.

    • Aspirate the labeling medium.

    • Quickly wash the cells with ice-cold PBS to remove extracellular tracer.

  • Metabolite Extraction:

    • For adherent cells, add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture vessel.

    • Use a cell scraper to detach the cells and ensure they are submerged in the extraction solvent.

    • Transfer the cell lysate to a microcentrifuge tube.

    • For suspension cells, pellet the cells by centrifugation at a low speed, aspirate the supernatant, and resuspend the pellet in the extraction solvent.

    • Incubate the samples at -20°C for at least 30 minutes to facilitate protein precipitation.

    • Centrifuge the samples at maximum speed for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.

    • Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube for analysis.

Analytical Methodologies

The detection and quantification of ¹⁵N-labeled metabolites can be achieved using mass spectrometry or NMR spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and specific method for analyzing labeled metabolites.[6][13][14]

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to accurately resolve the isotopic peaks of the labeled and unlabeled metabolites.

  • Data Acquisition: The instrument should be operated in a mode that allows for the detection of all ions over a relevant mass range (full scan mode). Tandem mass spectrometry (MS/MS) can be used to confirm the identity of metabolites and, in some cases, to pinpoint the location of the ¹⁵N label within the molecule.[15]

  • Data Analysis: The incorporation of ¹⁵N will result in a mass shift of +2 Da for each 5-Imidazolecarboxaldehyde-¹⁵N₂ moiety incorporated. The percentage of labeling can be calculated by comparing the peak areas of the labeled (M+2) and unlabeled (M) isotopic forms of the metabolite.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that can provide detailed structural information and quantify the incorporation of ¹⁵N.[7][8][16][17]

  • Instrumentation: A high-field NMR spectrometer is required for optimal sensitivity and resolution.

  • Sample Preparation: The dried metabolite extract is typically reconstituted in a deuterated solvent containing a known concentration of an internal standard.

  • Data Acquisition: ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiments can be used to detect the ¹⁵N-labeled metabolites.[7] The chemical shift of the ¹⁵N nucleus is sensitive to its chemical environment, providing valuable structural information.[18]

  • Data Analysis: The degree of ¹⁵N enrichment can be determined by comparing the integrals of the signals from the labeled and unlabeled species.

Data Interpretation and Visualization

The primary output of a stable isotope tracing experiment is the fractional enrichment of the tracer in downstream metabolites. This data can be used to infer the activity of metabolic pathways.

Hypothetical Metabolic Pathway and Data

The imidazole ring from 5-Imidazolecarboxaldehyde-¹⁵N₂ could potentially be incorporated into various downstream metabolites. The following diagram illustrates a hypothetical pathway.

metabolic_pathway cluster_uptake Cellular Uptake cluster_metabolism Metabolic Conversion tracer 5-Imidazolecarboxaldehyde-¹⁵N₂ (extracellular) intracellular_tracer 5-Imidazolecarboxaldehyde-¹⁵N₂ (intracellular) tracer->intracellular_tracer Transport metabolite_A Metabolite A-¹⁵N₂ intracellular_tracer->metabolite_A Enzyme 1 metabolite_B Metabolite B-¹⁵N₂ metabolite_A->metabolite_B Enzyme 2 metabolite_C Metabolite C-¹⁵N₂ metabolite_A->metabolite_C Enzyme 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1H-15N HMBC of Heterocyclic Compounds

Welcome to the technical support center for 1H-15N HMBC of heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful NMR technique for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1H-15N HMBC of heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful NMR technique for structural elucidation. As a Senior Application Scientist, I've compiled this resource to address the common challenges and nuances associated with these experiments, providing not just procedural steps but also the underlying scientific rationale to empower your experimental design and interpretation.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding 1H-15N HMBC experiments on heterocyclic systems.

Q1: Why is my 1H-15N HMBC spectrum so noisy compared to my 1H-13C HMBC?

A1: This is a common and expected observation. The low signal-to-noise (S/N) in 1H-15N HMBC spectra stems from the inherent properties of the 15N nucleus.[1][2][3][4] Specifically:

  • Low Natural Abundance: 15N has a natural abundance of only 0.37%, which is about three times lower than that of 13C (1.1%).[4]

  • Low Gyromagnetic Ratio (γ): The gyromagnetic ratio of 15N is negative and its absolute value is about 10% of that of 1H, and roughly 2.5 times lower than that of 13C.[1][4] Since signal intensity is proportional to γ³, this significantly reduces the sensitivity.

Consequently, 15N is inherently a much less sensitive nucleus to detect than 13C, even with proton detection.[2][5] To compensate, longer experiment times, higher sample concentrations, or specialized equipment like cryogenic probes are often necessary.[6]

Q2: I don't see any cross-peaks in my 1H-15N HMBC. What's the most likely reason?

A2: The most common culprit for missing cross-peaks is a mismatch between the long-range coupling constant (nJHN) value used to set up the experiment and the actual coupling constants present in your molecule. The HMBC experiment's efficiency at transferring magnetization is highly dependent on this parameter.[7] The range of nJHN values in heterocyclic compounds can be quite broad, and a single experiment optimized for one value (e.g., 8 Hz) may not be effective for others.[1][4] It's also possible that for certain proton-nitrogen pairs, the coupling is simply too small to be detected.

Q3: What is a good starting value for the long-range coupling constant (nJHN) in a 1H-15N HMBC experiment for a novel heterocycle?

A3: A good starting point for nJHN is typically between 5 and 10 Hz.[4][6][8][9] An optimization for 8 Hz is a common compromise.[9] However, because the actual coupling constants can vary significantly depending on the number of bonds, geometry, and the nature of the nitrogen (e.g., pyrrole-type vs. pyridine-type), it is often advisable to run multiple HMBC experiments with different nJHN values (e.g., one at 5 Hz and another at 10 Hz) to detect a wider range of correlations.[1][4]

Q4: I see doublet-like signals in my 1H-15N HMBC. Are these real correlations?

A4: You may be observing residual one-bond (1JHN) correlations that were not fully suppressed by the pulse sequence's low-pass J-filter.[10][11] These can appear as "doublets" in the 2D spectrum because decoupling is typically not applied in the indirect dimension.[11] While they can sometimes be useful, it's important to distinguish them from the desired long-range correlations. Their intensity and appearance can be a clue; they are often much more intense than true long-range correlations.

Q5: How do I correctly reference my 15N chemical shifts?

A5: Referencing 15N spectra can be tricky as different standards are used. The two most common are liquid ammonia (NH₃) and nitromethane (CH₃NO₂).[6][10][12] It is crucial to know which reference your spectrometer's software is using to ensure consistency and allow for comparison with literature data. When reporting your data, always state the reference compound used. If you are unsure, you can use an internal standard like nitromethane.[12]

II. In-Depth Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during your 1H-15N HMBC experiments.

Issue 1: No or Very Weak Correlations Observed
Underlying Causes & Solutions
  • Incorrect nJHN Optimization: As mentioned in the FAQs, the chosen long-range coupling constant may not be appropriate for your molecule.

    • Protocol:

      • Re-run the experiment with a different cnst13 (Bruker) or equivalent parameter, which sets the long-range J-coupling. Acquire at least two datasets, one optimized for a smaller coupling (e.g., 3-5 Hz) and one for a larger coupling (e.g., 8-12 Hz).[7][12]

      • Consider using an "accordion" pulse sequence like CIGAR-HMBC or IMPEACH-MBC.[1][7] These sequences are designed to detect a range of coupling constants within a single experiment, though sometimes with a compromise in sensitivity compared to a highly optimized standard HMBC.[7]

  • Insufficient Signal-to-Noise: The inherent insensitivity of 15N NMR often requires significant signal averaging.

    • Protocol:

      • Increase the number of scans (ns). This is the most straightforward way to improve S/N, which increases with the square root of the number of scans. Be prepared for long acquisition times (overnight or longer is common).[12]

      • If available, use a cryogenic probe. These probes can provide a 3-4 fold increase in sensitivity, drastically reducing experiment time.[6]

      • Increase the sample concentration. This will directly improve the S/N.

      • For specific applications, especially involving hydrogen bonding, consider sensitivity-enhanced pulse sequences like SOFAST-HMQC.[13]

  • Poor 15N Pulse Calibration: An incorrectly calibrated 90° pulse for 15N can lead to inefficient magnetization transfer and signal loss, especially over a wide range of 15N chemical shifts.[6]

    • Protocol:

      • Always perform a 15N pulse width calibration for your specific sample and probe.

      • If your molecule has nitrogens with very different chemical shifts (e.g., a nitro group and an amine), a single pulse width might not provide uniform excitation for all of them. In such cases, you might need to run separate experiments with the transmitter frequency centered on different regions of the 15N spectrum.[6]

Troubleshooting Workflow: No/Weak Correlations

start Start: No or Weak Correlations check_j Is the nJHN value optimized? start->check_j rerun_j Run multiple HMBCs with different nJHN values (e.g., 5 Hz & 10 Hz) or use an accordion sequence. check_j->rerun_j No check_sn Is the S/N sufficient? check_j->check_sn Yes rerun_j->check_sn increase_scans Increase number of scans. Use a cryoprobe if available. Increase sample concentration. check_sn->increase_scans No check_pulse Is the 15N pulse calibrated? check_sn->check_pulse Yes increase_scans->check_pulse calibrate_pulse Calibrate 90° 15N pulse. check_pulse->calibrate_pulse No end Problem Resolved check_pulse->end Yes calibrate_pulse->end

Caption: Workflow for troubleshooting absent or weak correlations.

Issue 2: Presence of Artifacts and False Signals
Underlying Causes & Solutions
  • t1-Noise: This appears as vertical streaks of noise in the 2D spectrum, originating from intense signals in the 1H dimension (like residual solvent or sharp singlets) that are not perfectly suppressed.

    • Protocol:

      • Ensure excellent solvent suppression if the signal is from the solvent.

      • Increase the number of scans and use phase cycling to minimize artifacts.

      • Proper data processing, including the application of appropriate window functions, can help mitigate t1-noise.

  • One-Bond (1JHN) Correlation Breakthrough: Standard HMBC pulse sequences contain a low-pass J-filter to suppress large one-bond couplings, but this suppression is not always perfect.[11]

    • Protocol:

      • Recognize these artifacts for what they are. They typically appear as intense cross-peaks, often as doublets, at the chemical shift of protons directly attached to a nitrogen.

      • If these are problematic, consider using a pulse sequence with a more robust one-bond suppression scheme. However, for many structural elucidation tasks, simply ignoring these artifacts is sufficient.

  • Folded (Aliased) Peaks: If the spectral width in the indirect (15N) dimension is too narrow, signals from nitrogens outside this range will "fold" or "alias" into the spectrum at incorrect chemical shifts.

    • Protocol:

      • If you have an idea of the expected 15N chemical shift range for your compound class, ensure your spectral width (sw in F1) is large enough to encompass all possible signals.[6]

      • If you are unsure, it's better to start with a wider spectral width and then narrow it down in subsequent experiments if necessary.[12]

Issue 3: Difficulty in Assigning Correlations (Ambiguity)
Underlying Causes & Solutions
  • Variability in Correlation Intensity: The intensity of an HMBC cross-peak is not solely dependent on the number of bonds separating the proton and nitrogen. It is also influenced by the magnitude of the nJHN coupling, which is affected by the dihedral angle and the electronic environment. For instance, correlations to 'pyrrole-like' nitrogens are often stronger than to 'pyridine-type' nitrogens.[1]

    • Protocol:

      • Do not rely on cross-peak intensity alone for assignments.

      • Use a combination of 2-bond and 3-bond correlations to build up your structural fragments. Very long-range correlations (4 or 5 bonds) can sometimes be observed, especially from methyl groups to aromatic nitrogens, providing valuable long-range connectivity information.[1][8]

      • Corroborate your 1H-15N HMBC data with other NMR experiments, such as 1H-13C HMBC and NOESY, for a confident structural assignment.[8]

III. Key Experimental Parameters Summary

The following table provides a summary of crucial parameters for setting up a 1H-15N HMBC experiment. Values are typical starting points and may require optimization.

Parameter (Bruker Acronym)DescriptionRecommended Starting ValueRationale & Notes
cnst13Long-range coupling constant for magnetization transfer.5-10 HzThis is the most critical parameter. A value of 8 Hz is a common compromise. Consider running two experiments with different values.[4][9]
sw (F1)Spectral width in the 15N dimension.250-350 ppmThe 15N chemical shift range is wide. Ensure your SW covers the expected region for your heterocycle to avoid aliasing.[6][14]
td (F1)Number of increments in the indirect dimension.128-256Affects resolution in the 15N dimension. Higher values improve resolution but increase experiment time.
nsNumber of scans per increment.≥ 16 (often much higher)Directly impacts S/N. For dilute samples at natural abundance, ns of 64, 128, or more is common.[2][14]
d1Relaxation delay.1-2 secondsShould be set to ~1.25 * T1 of the least rapidly relaxing proton involved in the correlations of interest.

IV. References

  • Rusinov, V. L., et al. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9(43), 25029-25055. [Link]

  • Cheatham, S., & Kline, A. D. (2003). A robust method for determining 1H–15N long-range correlations: 15N optimized CIGAR-HMBC experiments. Magnetic Resonance in Chemistry, 41(10), 834-840. [Link]

  • Mao, K., et al. (2001). Sensitivity-enhanced static 15N NMR of solids by 1H indirect detection. Journal of Magnetic Resonance, 150(1), 59-67. [Link]

  • Martin, G. E., & Williams, A. J. (2016). Nuclear Magnetic Resonance Experiments Applicable to the Elucidation and Characterization of Nitrogenous Natural Products: 1H–15N Heteronuclear Shift Correlation Methods. In Alkaloids: Chemistry and Biology (Vol. 76, pp. 1-76). Elsevier. [Link]

  • UCSD SSPPS NMR Facility. (2017). 15N HMBC sensitivity. [Link]

  • Reddit r/Chempros. (2020). 1H-15N HMBC. [Link]

  • Bax, A., et al. (1983). Sensitivity-enhanced correlation of nitrogen-15 and proton chemical shifts in natural-abundance samples via multiple quantum coherence. Journal of the American Chemical Society, 105(21), 6752-6753. [Link]

  • NMR Wiki Q&A Forum. (2012). Long-range 1H-{15N} coupling (HMBC). [Link]

  • Rusinov, V. L., et al. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Publishing. [Link]

  • IMSERC. Long-range proton-nitrogen coupling constants. [Link]

  • IMSERC. TUTORIAL: ge-2D 1H-15N HMBC EXPERIMENT. [Link]

  • Martin, G. E., et al. (2000). Long-Range 1H−15N Heteronuclear Shift Correlation at Natural Abundance. Journal of Natural Products, 63(3), 396-402. [Link]

  • University of Leicester. Long-range heteronuclear correlation. [Link]

  • Eisenreich, F., et al. (2025). Efficient detection of 1H, 15N correlations in hydrogen bonded low molecular catalyst–substrate intermediates without 15N-labelling. Chemical Science. [Link]

  • Ying, J., et al. (2007). HNCO-based measurement of one-bond amide 15N-1H couplings with optimized precision. Journal of Biomolecular NMR, 37(2), 123-134. [Link]

  • Reddit r/Chempros. (2021). 1H15N HMBC. [Link]

  • ResearchGate. (2024). Why does ''X{1H} nucleus'' NMR experiment doesn't give any signal while 2D [1H-X] HSQC & HMQC experiment do give signals ?. [Link]

  • University of Ottawa NMR Facility Blog. (2007). HMQC Responses in HMBC Data. [Link]

  • Kay, L. E., et al. (1992). A Comprehensive Discussion of HSQC and HMQC Pulse Sequences. Journal of Magnetic Resonance, 98(2), 442-452. [Link]

  • Magritek. (2022). Can benchtop NMR detect 15N at natural abundance?. [Link]

  • Reddit r/Chempros. (2020). 15N NMR Question. [Link]

  • Weininger, M., et al. (2012). Removal of slow-pulsing artifacts in in-phase 15N relaxation dispersion experiments using broadband 1H decoupling. Journal of Biomolecular NMR, 53(2), 109-118. [Link]

  • Segawa, T. F., et al. (2023). Identifying and Overcoming Artifacts in 1 H-Based Saturation Transfer NOE NMR Experiments. Journal of the American Chemical Society, 145(10), 5869-5877. [Link]

Sources

Optimization

minimizing isotopic scrambling in 15N labeling experiments

Isotope Fidelity Support Hub Subject: Minimizing Isotopic Scrambling in N Labeling Experiments Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Isotope Fidelity Support Hub Subject: Minimizing Isotopic Scrambling in


N Labeling Experiments
Lead Scientist:  Dr. A. Vance, Senior Application Scientist
Date:  February 22, 2026

Introduction: The "Scrambling" Paradox

Welcome to the technical support center. If you are here, you likely have a spectrum that looks "wrong." Perhaps your HSQC shows weak backbone amides but anomalously intense side-chain peaks, or your relaxation data is inconsistent.

The Problem: You added


N-Leucine, but the bacteria didn't just label Leucine. Through the promiscuity of transaminases and the Glutamine Synthetase/GOGAT cycle, that 

N amine group was stripped, pooled into the cellular Glutamate/Glutamine reservoir, and redistributed to Alanine, Valine, and Aspartic Acid. This is isotopic scrambling .

The Mission: This guide provides the protocols to stop it. We move beyond "hopeful" auxotrophy to kinetic control and cell-free engineering.

Module 1: Biological Scrambling (In Vivo)

Q: I am using an auxotrophic E. coli strain. Why am I still seeing scrambling?

A: Auxotrophy prevents synthesis of an amino acid, but it does not prevent degradation or transamination. Most amino acid auxotrophs (e.g., DL39) still possess active transaminases (aminotransferases). When you feed


N-labeled amino acids, the cell perceives an excess of nitrogen. To balance its metabolic pools, reversible transaminases (PLP-dependent) will swap the 

N amine with an

N ketone from the central metabolite pool (e.g.,

-ketoglutarate).

The Mechanism of Failure:



Once the label hits Glutamate, it enters the "Nitrogen Hub" and is distributed to almost all other amino acids.
Protocol 1.1: The "Pulse-Chase" Mitigation (Kinetic Control)

Use this if you must use in vivo expression.

  • Growth Phase: Grow cells in minimal media with unlabeled (

    
    N) amino acids to high density (OD
    
    
    
    ~0.8–1.0).
  • Inhibition Step: Add Rifampicin (150

    
    g/mL) to block host RNA polymerase. Wait 30 minutes. This stops host protein production but leaves T7 polymerase active.
    
  • The Switch: Centrifuge and resuspend in fresh media containing the specific

    
    N-labeled amino acid (target) and a 10-fold excess of unlabeled "scavenger" amino acids (specifically those prone to accepting the label, like Ala, Glu, Gln).
    
  • Induction: Induce with IPTG immediately.

  • Harvest: Harvest early (3–4 hours post-induction). Scrambling is time-dependent; long inductions favor thermodynamic equilibrium (maximum scrambling).

Module 2: The Ultimate Fix (Cell-Free Systems)

Q: Can I eliminate scrambling entirely?

A: In vivo, no. In vitro, yes—by chemically lobotomizing the enzymes. The gold standard for zero-scrambling labeling is Cell-Free Protein Synthesis (CFPS) using a chemically reduced S30 extract.

Technical Insight: Transaminases require Pyridoxal-5'-phosphate (PLP) as a cofactor. PLP binds to the enzyme via a Schiff base (imine) linkage. Reducing this bond renders the cofactor permanently inactive, killing the transaminase activity without harming the ribosome's ability to synthesize protein.

Protocol 2.1: NaBH Reduction of S30 Extract

Based on the method by Su et al. (2011).

ReagentConcentrationPurpose
S30 Extract Standard E. coli lysateSource of ribosomes/translation machinery.
NaBH

10 mM (final)Reducing agent to fix PLP to enzymes.
Dithiothreitol (DTT) Excess post-reductionTo quench unreacted NaBH

.

Step-by-Step:

  • Preparation: Thaw S30 extract on ice.

  • Reduction: Add fresh Sodium Borohydride (NaBH

    
    ) to a final concentration of roughly 5–10 mM.
    
  • Incubation: Incubate at 4°C for 30–60 minutes. Do not heat.

  • Quenching: Dialyze the extract or add excess DTT/buffer to neutralize remaining borohydride.

  • Synthesis: Use this treated extract for your CFPS reaction. Add your single

    
    N-amino acid and 19 unlabeled amino acids.
    
  • Result: Transaminase activity is typically reduced by >95%, virtually eliminating scrambling to Asp, Glu, and Ala.

Module 3: Scrambling Profiles & Visualization

Q: Which amino acids are safe and which are dangerous?

A: Scrambling is not random.[1] It follows metabolic highways.

  • Safe Zones (Minimal Scrambling): Arg, Lys, Met, Pro, Trp, His.[2]

  • Danger Zones (High Scrambling):

    • Alanine: Rapidly scrambles with Pyruvate/Glutamate.

    • Aspartate: Rapidly exchanges with Oxaloacetate.

    • Leucine/Valine: High crosstalk via Branched-Chain Amino Acid Transaminase (BCAT).

Visualizing the Threat (Metabolic Pathways)

ScramblingPathways cluster_legend Mechanism of Action N_Source 15N-Labeled Source AA Transaminase Transaminases (PLP-Dependent) N_Source->Transaminase Glutamate 15N-Glutamate (The Hub) Asp 15N-Aspartate Glutamate->Asp AspC Enzyme Ala 15N-Alanine Glutamate->Ala Alr/DadX Val 15N-Valine Glutamate->Val IlvE Enzyme AlphaKG Alpha-Ketoglutarate AlphaKG->Transaminase Transaminase->Glutamate Amine Transfer Info The 15N label is stripped from the source and dumped into the Glutamate pool, which then contaminates other amino acids.

Figure 1: The "Glutamate Hub" mechanism. Once the


N label enters the Glutamate pool via transamination, it is rapidly distributed to Aspartate, Alanine, and Valine.

Module 4: Analytical Verification (Troubleshooting)

Q: How do I prove my sample is not scrambled before running a week-long NMR experiment?

A: Do not rely on the NMR spectrum itself (which is circular logic). Use Mass Spectrometry.[3][4]

Protocol 4.1: MALDI-TOF Peptide Mapping
  • Digestion: Digest a small aliquot (10

    
    g) of your labeled protein with Trypsin.
    
  • Matrix: Mix with

    
    -cyano-4-hydroxycinnamic acid (CHCA).
    
  • Analysis: Run MALDI-TOF or LC-MS.

  • Calculation: Look at a peptide containing your target amino acid (e.g., Leucine).

    • Calculate the theoretical mass shift. If the peptide has 2 Leucines, you expect a +2 Da shift (

      
      N vs 
      
      
      
      N).
    • The Warning Sign: If you see a distribution of +3, +4, or non-integer mass broadening, the label has scrambled into other residues (likely Asp or Ala) within that peptide.

Module 5: Decision Matrix

Use this workflow to select the correct experimental approach for your specific needs.

DecisionTree Start Start: Select Labeling Strategy IsScramblingCritical Is minor scrambling (5-10%) acceptable? Start->IsScramblingCritical UseAuxotroph Use E. coli Auxotroph Strain (e.g., DL39) IsScramblingCritical->UseAuxotroph Yes RequiresPerfection High Fidelity Required (Relaxation/NOE studies) IsScramblingCritical->RequiresPerfection No CheckAA Is target AA: Asp, Glu, Ala, Val, Leu? UseAuxotroph->CheckAA StandardProtocol Standard Auxotroph Protocol CheckAA->StandardProtocol No (e.g., Lys, Arg) PulseChase Use Pulse-Chase Protocol (Short Induction) CheckAA->PulseChase Yes (High Risk) CFPS Cell-Free Protein Synthesis (S30 Extract) RequiresPerfection->CFPS NaBH4 Apply NaBH4 Reduction (Inactivate Transaminases) CFPS->NaBH4 Critical Step

Figure 2: Decision Matrix for selecting the appropriate labeling protocol based on tolerance for isotopic scrambling.

References

  • Su, X. C., et al. (2011). "Suppression of isotope scrambling in cell-free protein synthesis by broadband inhibition of PLP enzymes for selective 15N-labelling."[5] Journal of Biomolecular NMR.

  • Kigawa, T., et al. (1995). "Cell-free protein synthesis with the E. coli S30 extract for NMR studies." Journal of Biomolecular NMR.

  • Snider, J., et al. (2014). "A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy." Journal of Biomolecular NMR.

  • Kainosho, M., et al. (2006). "Optimal isotope labelling for NMR protein structure determinations." Nature.

Sources

Troubleshooting

Technical Support Center: High-Yield Purification of Isotopically Labeled Imidazoles

[1] Welcome to the Advanced Purification Support Center. Current Status: Operational Role: Senior Application Scientist Ticket Focus: Maximizing recovery of high-value N, C, and H labeled imidazole derivatives.[1] Execut...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Welcome to the Advanced Purification Support Center. Current Status: Operational Role: Senior Application Scientist Ticket Focus: Maximizing recovery of high-value


N, 

C, and

H labeled imidazole derivatives.[1]

Executive Summary: The "Mass Balance" Imperative

When working with isotopically labeled imidazoles, standard organic chemistry "rules of thumb" often lead to unacceptable financial losses.[1] A standard 80% yield loss in a mother liquor is acceptable for cheap reagents but catastrophic for a


N-labeled synthesis costing $500/gram.[1]

This guide addresses the three primary vectors of yield loss for imidazoles:

  • Irreversible Adsorption: Loss on acidic silica gel.[1]

  • Aqueous Solubility: Loss during extraction/workup.[1]

  • Volatility/Sublimation: Loss during high-vacuum drying.[2][1]

Module 1: Chromatography Optimization (The "Sticky" Problem)

Issue: Imidazoles are basic (pKa of conjugate acid ~7.[1][3][4]0) and polar.[1][3][5][6] They interact strongly with the acidic silanol groups (Si-OH) on standard silica gel, causing severe "tailing" (streaking).[2][1] Consequence: Product spreads across 50+ fractions, forcing you to combine impure fractions or discard "tails," resulting in 20-40% yield loss.[1]

Protocol A: The "Deactivated Silica" Method

Use this for non-volatile, lipophilic imidazole derivatives.

The Mechanism: You must mask the acidic silanol sites with a volatile base before the product touches the column.[2]

Step-by-Step Protocol:

  • Slurry Preparation: Suspend your silica gel in your starting mobile phase (e.g., DCM/MeOH).[1]

  • The Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH

    
    OH)  to the slurry.[1]
    
  • Equilibration: Pour the column and flush with 2 column volumes (CV) of the TEA-spiked solvent.

  • The Critical Wash: Flush with 1 CV of mobile phase without TEA.

    • Why? Excess TEA can cause basic sensitive compounds to decompose or distort NMR signals if not removed.[1] The TEA bound to the silica will remain, keeping it deactivated.[1]

  • Elution: Run your column. The imidazole should elute as a tight, symmetrical band.[1]

Protocol B: Neutral Alumina (The "Zero-Loss" Alternative)

Use this for highly sensitive or very polar imidazoles.[2]

If silica deactivation fails, switch to Neutral Alumina (Brockmann Grade III) .[1] Alumina lacks the acidic protons of silica, preventing the "cation-exchange" retention mechanism that traps imidazoles.[2]

Data Comparison: Recovery Rates

Stationary Phase Modifier Peak Shape Typical Recovery %
Silica Gel (Standard) None Severe Tailing 55-70%
Silica Gel 1% TEA Symmetrical 85-95%

| Neutral Alumina | None | Symmetrical | 90-98% |[2][1]

Module 2: Extraction & Isolation (The "Water" Problem)

Issue: Imidazoles are amphoteric and highly water-soluble.[2][1] Standard DCM/Water extractions often leave 30% of the product in the aqueous phase.[2]

Workflow: The "Salting Out" & pH Swing

Objective: Force the imidazole into the organic phase by manipulating ionic strength and pH.[2]

  • pH Adjustment:

    • Measure the pH of your aqueous reaction mixture.[7][8]

    • Adjust pH to 10.0 - 11.0 using saturated Na

      
      CO
      
      
      
      .[2][1]
    • Scientific Logic:[2][7][9][10] At pH 10, imidazole (pKa ~7) is >99% neutral (uncharged), maximizing lipophilicity.[1]

  • Salting Out:

    • Saturate the aqueous phase with NaCl (add until solid salt stops dissolving).[1]

    • Effect: This disrupts the hydration shell around the imidazole molecules (Hofmeister effect), forcing them out of the water.[2]

  • Solvent Choice:

    • Do NOT use Diethyl Ether (poor solubility for imidazoles).[1]

    • Use: n-Butanol (best for extraction, hard to evaporate) or Chloroform/Isopropanol (3:1 ratio).[2][1]

  • Quantitative Transfer:

    • Perform 4-5 extractions with smaller volumes rather than 1-2 large ones.

Module 3: Volatility & Isotope Integrity[1]

Issue: Many small imidazoles sublime under high vacuum (lyophilizer or oil pump), leading to product vanishing into the pump oil.[1] Issue: Deuterated imidazoles at the C2 position can undergo Hydrogen-Deuterium Exchange (HDX) in protic solvents.

Visual Workflow: Purification Decision Matrix

PurificationStrategy Start Crude Labeled Imidazole CheckVol Is MW < 150 Da? Start->CheckVol Volatile High Volatility Risk CheckVol->Volatile Yes NonVolatile Low Volatility Risk CheckVol->NonVolatile No Sublimation Purification by Sublimation (Cold Finger, Low Vac) Volatile->Sublimation High Purity Needed SaltFormation Convert to HCl/Picrate Salt (Stops Volatility) Volatile->SaltFormation Storage/Stability Solubility Is it Water Soluble? NonVolatile->Solubility Final Yield Calculation & NMR Validation Sublimation->Final SaltFormation->Final Extract Salting Out Extraction (pH > 10, NaCl Saturation) Solubility->Extract Yes Chrom Deactivated Silica Column (1% TEA or NH3) Solubility->Chrom No (Lipophilic) Extract->Chrom If Impure Chrom->Final

Caption: Decision matrix for selecting purification method based on molecular weight and solubility to prevent physical loss of isotopes.

Critical Warning: H/D Exchange (Scrambling)

If you have synthesized a C2-Deuterated Imidazole :

  • The Risk: The C2 proton is acidic enough to exchange with solvent protons, especially in basic conditions.[1]

  • The Fix:

    • Avoid storing in Methanol-d4 or D

      
      O for long periods if pH > 7.[2][1]
      
    • During extraction, minimize the time spent at pH 10.[1] Neutralize to pH 7 immediately after separation.

    • Storage: Store as a hydrochloride salt (imidazolium chloride). The cationic form is resistant to H/D exchange.

FAQ: Troubleshooting Common Scenarios

Q: My product turned into an oil, but the literature says it's a solid. A: This is likely "Solvent Trapping."[1] Imidazoles form strong hydrogen bonds with solvents like Ethanol or DCM.[1]

  • Fix: Dissolve the oil in a minimal amount of Diethyl Ether and sonicate. If that fails, perform a "freeze-drying" cycle using benzene or dioxane (if safety permits) or high-vacuum drying with gentle heat (40°C) for 12+ hours.[2][1]

Q: I used C18 Reverse Phase, but my yield is low. A: Imidazoles are often too polar even for C18 and elute in the void volume (with the salt).

  • Fix: Use Ion-Pairing Chromatography .[2][1] Add 0.1% Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) to the mobile phase.[2][1] This forms a lipophilic ion pair with the imidazole, increasing retention and resolution.[1]

Q: Can I sublime my product to purify it? A: Yes, for simple imidazoles (like 2-methylimidazole), sublimation is superior to chromatography.[1]

  • Setup: Use a cold finger condenser with water/dry-ice.[2][1] Heat the crude solid under vacuum (0.1 mmHg). The pure imidazole will crystallize on the cold finger.[2] This avoids all solvent losses.[1]

References

  • Purification of Imidazole Derivatives (Silica Deactiv

    • Source: BenchChem Technical Support.[1][5] "Purification of Imidazole Derivatives - Solvent System Modification."

  • Basicity and pKa of Imidazoles

    • Source: National Institutes of Health (PubChem).[1] "Imidazole Compound Summary - pKa and Physical Properties."

    • URL:[Link][2][1]

  • Hydrogen-Deuterium Exchange Kinetics

    • Source: Analytical and Bioanalytical Chemistry.[1] "Hydrogen–deuterium exchange in imidazole as a tool for studying histidine phosphorylation."

    • URL:[Link]

  • Debus-Radziszewski Synthesis (Isotope Labeling Route)

    • Source: Wikipedia / Primary Literature.[1] "Debus–Radziszewski imidazole synthesis."

    • URL:[Link][2][1]

  • Sublimation and Lyophiliz

    • Source: Journal of Experimental Medicine.[1] "The Effects on Biological Materials of Freezing and Drying by Vacuum Sublimation."

    • URL:[Link]

Sources

Optimization

Technical Support Center: Prevention of Photodegradation in Imidazole-Containing Compounds

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in mitigating the photodegradation of imidazole-containing compounds. This guide is structured to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in mitigating the photodegradation of imidazole-containing compounds. This guide is structured to provide not only solutions but also a foundational understanding of the mechanisms driving this instability. Through a series of frequently asked questions, detailed troubleshooting guides, and validated experimental protocols, we aim to equip you with the knowledge to protect the integrity of your molecules.

Frequently Asked Questions (FAQs): Understanding the Core Problem

This section addresses fundamental questions regarding the photosensitivity of the imidazole ring, a common scaffold in many pharmaceutical compounds.[1]

Q1: Why are imidazole-containing compounds often susceptible to photodegradation?

A1: The photosensitivity of the imidazole ring is rooted in its aromatic, electron-rich nature. Upon absorption of light, particularly UV radiation, the imidazole moiety can be excited to a higher energy state. This excited molecule can then participate in several degradation pathways. A primary mechanism involves the generation of reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, especially in the presence of photosensitizers.[2] These highly reactive species can then attack the imidazole ring, leading to oxidation, ring-opening, and the formation of various degradation products.[3][4][5] Furthermore, the specific substituents on the imidazole ring can significantly influence its photostability, in some cases forming unstable intermediates like planar quinoid structures that are readily attacked by singlet oxygen.[6]

Q2: What are the typical signs of photodegradation in my imidazole compound samples?

A2: Photodegradation can manifest in several ways, including:

  • Discoloration or Color Change: A visible change in the color of your solution or solid sample is a common indicator.

  • Loss of Potency/Activity: The degradation of the active pharmaceutical ingredient (API) leads to a measurable decrease in its intended biological effect.[7]

  • Appearance of New Peaks in Analytical Assays: Techniques like High-Performance Liquid Chromatography (HPLC) will reveal new peaks corresponding to degradation products, with a concurrent decrease in the area of the parent compound's peak.

  • Changes in pH: The formation of acidic or basic degradation products can alter the pH of a solution.[8]

  • Precipitation or Cloudiness: The degradation products may have lower solubility than the parent compound, leading to precipitation.

Q3: Does the pH of my solution affect the photostability of my imidazole compound?

A3: Yes, pH can have a significant impact on the photodegradation of imidazoles. The protonation state of the imidazole ring, which is pH-dependent, can alter its electronic properties and susceptibility to photochemical reactions.[9][10] For some imidazoles, alkaline conditions can deprotonate the ring, making it more susceptible to photosensitized oxidation. Conversely, in acidic conditions, the protonated form may exhibit different degradation pathways.[9][10] Therefore, it is crucial to evaluate the photostability of your compound across a relevant pH range for your application.[11][12]

Troubleshooting Guide: Addressing Common Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during experiments.

Issue 1: My imidazole compound degrades rapidly in solution, even under ambient laboratory light.

  • Question: What immediate steps can I take to minimize this rapid degradation?

  • Answer: The most immediate and effective strategy is to minimize light exposure.

    • Work in a light-controlled environment: Use a dark room or a fume hood with the sash lowered and lights turned off whenever possible.

    • Use amber-colored glassware: Amber glass is designed to block UV and blue light, significantly reducing the rate of photodegradation.

    • Wrap containers in aluminum foil: For complete light protection, wrapping your vials or flasks in aluminum foil is a simple and highly effective method.[13]

Issue 2: I've protected my samples from light, but I still observe some degradation over time.

  • Question: Could other factors besides direct light be contributing to the degradation?

  • Answer: Yes, several other factors can play a role:

    • Dissolved Oxygen: The presence of oxygen in your solvent can lead to photo-oxidative degradation. Purging your solvents with an inert gas like nitrogen or argon before preparing your solutions can help mitigate this.[13]

    • Trace Metal Contamination: Trace amounts of metal ions, particularly iron, in your buffers or reagents can act as catalysts for photochemical reactions that generate damaging hydroxyl radicals.[14] Using high-purity solvents and reagents is essential.

    • Choice of Solvent: The solvent can influence the stability of your compound. Protic solvents, for example, can stabilize certain reactive intermediates, potentially altering degradation pathways.[15] It is advisable to test stability in a few different solvents if you observe issues.

Issue 3: I need to perform an experiment that requires light exposure, and my compound is highly sensitive.

  • Question: What formulation strategies can I employ to protect my compound during the experiment?

  • Answer: In cases where light exposure is unavoidable, incorporating photoprotective excipients into your formulation is a key strategy.[16][17][18]

    • UV Absorbers: These molecules absorb harmful UV radiation and dissipate the energy as heat, effectively shielding your compound.[13] Benzophenones are a common example.[19]

    • Singlet Oxygen Quenchers: These molecules deactivate singlet oxygen, a highly reactive species that is a major culprit in photodegradation.[20][21] Common quenchers include sodium azide and 1,4-diazabicyclo[2.2.2]octane (DABCO).[13][20]

    • Antioxidants: These compounds inhibit oxidative degradation by scavenging free radicals.[22] Ascorbic acid (Vitamin C) and butylated hydroxytoluene (BHT) are widely used examples.[8][13][23]

    • Encapsulation: Techniques like encapsulation in liposomes or cyclodextrins can physically shield the photosensitive molecule from light.[13][24]

Experimental Protocols & Methodologies

To ensure the integrity of your research, it is crucial to follow standardized procedures for assessing and preventing photodegradation.

Protocol 1: Standard Photostability Testing (Adapted from ICH Q1B Guidelines)

This protocol outlines a systematic approach to evaluating the intrinsic photostability of your imidazole-containing compound.[7][25][26][27][28]

Objective: To determine the susceptibility of an imidazole-containing compound to degradation under standardized light conditions.

Materials:

  • Photostability chamber equipped with a light source conforming to ICH Q1B Option 1 or 2 (e.g., Xenon or metal halide lamp with D65/ID65 emission standard, or a combination of cool white fluorescent and near UV lamps).[28]

  • Calibrated radiometer/lux meter.

  • Chemically inert and transparent containers (e.g., quartz or borosilicate glass vials).

  • Amber-colored vials and aluminum foil for dark controls.

  • High-purity solvent(s) relevant to the compound's application.

  • The imidazole-containing compound to be tested.

  • Validated analytical method (e.g., HPLC) for quantifying the compound and its degradants.

Procedure:

  • Sample Preparation:

    • Prepare a solution of your compound in a suitable solvent at a known concentration.

    • Prepare a solid sample of your compound by placing a thin layer in a transparent container.

    • For each condition (solution and solid), prepare at least two sets of samples: one for light exposure and one as a dark control.

  • Dark Control:

    • Wrap the dark control samples securely in aluminum foil or place them in amber vials to completely shield them from light.

    • Store the dark controls under the same temperature and humidity conditions as the light-exposed samples.

  • Light Exposure:

    • Place the light-exposed samples in the photostability chamber.

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet (UV) energy of not less than 200 watt-hours per square meter.[25][27][28]

    • Monitor and control the temperature to minimize the effect of heat on degradation.

  • Sample Analysis:

    • At appropriate time intervals, withdraw aliquots from the light-exposed and dark control solutions for analysis.

    • For solid samples, dissolve a known quantity in a suitable solvent for analysis.

    • Analyze the samples using a validated analytical method to determine the concentration of the parent compound and identify and quantify any degradation products.

  • Data Interpretation:

    • Compare the degradation of the light-exposed samples to the dark controls. Any significant degradation in the light-exposed samples that is not observed in the dark controls can be attributed to photodegradation.

    • If significant photodegradation is observed, further studies with protective packaging or formulation excipients are warranted.[27]

Protocol 2: Evaluating the Efficacy of Photoprotective Excipients

Objective: To determine the effectiveness of different excipients (UV absorbers, antioxidants, singlet oxygen quenchers) in preventing the photodegradation of an imidazole-containing compound.

Procedure:

  • Solution Preparation:

    • Solution A (Control): Prepare a solution of your imidazole compound in the chosen solvent.

    • Solution B (Test): Prepare a solution of your imidazole compound and the selected photoprotective excipient at a specific concentration in the same solvent.

    • Solution C (Dark Control): Prepare a solution identical to Solution B.

  • Experimental Setup:

    • Transfer Solutions A and B to clear, transparent vials.

    • Transfer Solution C to an amber vial or wrap it in aluminum foil.

    • Place all vials in the photostability chamber.

  • Light Exposure and Analysis:

    • Follow the light exposure and sample analysis steps outlined in Protocol 1.

  • Data Analysis and Comparison:

    • Compare the degradation profile of the compound in Solution B (with excipient) to Solution A (control). A significant reduction in degradation in Solution B indicates the protective effect of the excipient.

    • The dark control (Solution C) will confirm that the excipient itself is not causing degradation in the absence of light.

Data Presentation & Visualization

Table 1: Example Data for Evaluating Photoprotective Excipients
FormulationExcipient (Concentration)Light Exposure (lux hours)% Parent Compound Remaining
ControlNone1.2 million65%
Test 1Ascorbic Acid (0.1% w/v)1.2 million92%
Test 2Benzophenone-4 (0.05% w/v)1.2 million88%
Test 3Sodium Azide (10 mM)1.2 million95%
Dark ControlAscorbic Acid (0.1% w/v)099.8%
Diagrams

Below are diagrams illustrating key concepts and workflows described in this guide.

Photodegradation_Pathway Imidazole Imidazole Compound (Ground State) ExcitedImidazole Excited State Imidazole* Imidazole->ExcitedImidazole Light Absorption (hν) Degradation Degradation Products (Ring Opening, Oxidation) Imidazole->Degradation ROS Reactive Oxygen Species (e.g., ¹O₂, •OH) ExcitedImidazole->ROS Energy Transfer to O₂ or Photosensitization ROS->Imidazole Attack on Imidazole Ring ROS->Degradation

Caption: General mechanism of imidazole photodegradation.

Prevention_Strategies cluster_physical Physical Protection cluster_chemical Chemical Protection (Formulation) AmberVial Amber Vials Light Light (UV/Visible) AmberVial->Light Blocks FoilWrap Aluminum Foil FoilWrap->Light Blocks Encapsulation Encapsulation (Liposomes, Cyclodextrins) Compound Imidazole Compound Encapsulation->Compound Shields UVAbsorber UV Absorbers UVAbsorber->Light Absorbs Antioxidant Antioxidants Antioxidant->Compound Protects from Oxidation Quencher Singlet Oxygen Quenchers Quencher->Compound Protects from Singlet Oxygen Light->Compound causes degradation Experimental_Workflow Start Start: Photostability Assessment Prep Prepare Samples: - Solution & Solid - Light-Exposed & Dark Control Start->Prep Expose Expose to Light (ICH Q1B Conditions) Prep->Expose Analyze Analyze Samples at Time Intervals (e.g., HPLC) Expose->Analyze Decision Significant Degradation? Analyze->Decision End End: Compound is Photostable Decision->End No Troubleshoot Implement Protective Measures: - Formulation with Excipients - Protective Packaging Decision->Troubleshoot Yes ReTest Re-evaluate Photostability Troubleshoot->ReTest ReTest->Analyze

Sources

Reference Data & Comparative Studies

Validation

Beyond the Singlet: A Comparative Guide to 15N2 vs. Single 15N Labeling

Executive Summary: The "Double-Label" Advantage In the landscape of stable isotope labeling, single 15N labeling (typically -15N) remains the workhorse for standard proteomic quantification. However, for high-resolution...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Double-Label" Advantage

In the landscape of stable isotope labeling, single 15N labeling (typically


-15N) remains the workhorse for standard proteomic quantification. However, for high-resolution metabolic flux analysis (MFA) and hyperpolarized MRI applications, 15N2 labeling  (dual-nitrogen labeling) offers distinct physical and analytical advantages that single labeling cannot replicate.

This guide objectively compares 15N2 methodologies against single 15N alternatives, demonstrating how the "M+2" mass shift and dual-site occupancy unlock superior signal-to-noise ratios (SNR), enable simultaneous pathway tracing, and facilitate long-lived spin states (LLSS) in NMR.

Quick Comparison Matrix
FeatureSingle 15N Labeling15N2 Labeling (Dual)Primary Advantage of 15N2
Mass Spectrometry Shift +1 Da (M+1)+2 Da (M+2)Background Reduction: Escapes the natural 13C abundance envelope.
Metabolic Tracing Tracks single nitrogen fateTracks two distinct nitrogen poolsPathway Resolution: Differentiates amino vs. amide nitrogen fate (e.g., in Glutamine).
NMR Properties Standard T1/T2 relaxationAccess to Singlet StatesHyperpolarization: Supports Long-Lived Spin States (LLSS) for metabolic imaging.
Cost Low - ModerateModerate - HighJustified only for flux analysis or hyperpolarization.

Mechanism of Action: Why "M+2" Matters

Mass Spectrometry: Escaping the Natural Envelope

The most immediate advantage of 15N2 labeling in Liquid Chromatography-Mass Spectrometry (LC-MS) is the elimination of isotopic overlap .

  • The Problem (Single 15N): Organic molecules have a natural abundance of 13C (~1.1%). In a small molecule or peptide, the natural "M+1" peak (containing one 13C) often has significant intensity (10–20% of the parent peak). If you use a single 15N tracer, your labeled product appears at M+1, directly overlapping with the natural abundance signal of the unlabeled pool. This requires complex mathematical correction (deconvolution) and limits sensitivity.

  • The Solution (15N2): A dual-labeled molecule appears at M+2 . The natural abundance of molecules containing two 13C atoms (M+2) is exponentially lower (<1%). Consequently, the 15N2 signal sits in a "quiet" region of the mass spectrum, significantly lowering the Limit of Quantitation (LOQ).

NMR Spectroscopy: The Singlet State

In Nuclear Magnetic Resonance (NMR), particularly for hyperpolarized metabolic imaging, 15N2 labeling (e.g., in Urea) creates a system of two coupled spins.

  • Symmetry: In 15N2-Urea, the two equivalent nitrogen nuclei can form a Long-Lived Spin State (LLSS) , also known as a singlet state.

  • Relaxation: This state is immune to the primary dipole-dipole relaxation mechanisms that degrade signal in single 15N compounds. As a result, the hyperpolarized signal lasts significantly longer (minutes vs. seconds), allowing for in vivo imaging of perfusion and metabolism.

Application Case Study: Glutamine Metabolic Flux Analysis (MFA)

Glutamine (Gln) is the primary fuel for cancer cell proliferation (the "Warburg Effect" counterpart). It contains two nitrogen atoms:[1][2][3]

  • 
    -Amino Nitrogen:  Linked to the carbon backbone.
    
  • Amide Nitrogen (Side-chain): Labile and used for nucleotide biosynthesis.

The 15N2 Advantage

Using single-labeled [


-15N]Glutamine only tracks the carbon backbone fate (transamination). Using [Amide-15N]Glutamine only tracks nucleotide synthesis.
[15N2]Glutamine  allows the researcher to track both pathways in a single experiment by observing the isotopologue distribution (M+1 vs M+2) in downstream metabolites.
  • M+1 in Glutamate: Indicates loss of the amide nitrogen (via Glutaminase).

  • M+1 in Nucleotides: Indicates incorporation of the amide nitrogen.

  • M+2 in Glutamine pool: Indicates un-metabolized tracer.

Visualization: The Divergent Fate of Nitrogen

The following diagram illustrates how 15N2-Glutamine splits its labels into distinct metabolic pathways, a process invisible to single-labeling without running two separate experiments.

Gln_Flux cluster_legend Isotope Fate Gln_Dual 15N2-Glutamine (M+2) GLS Glutaminase (GLS) Gln_Dual->GLS Hydrolysis Glu_M1 15N-Glutamate (M+1) (Alpha-N Retained) GLS->Glu_M1 Retains Alpha-N Ammonia 15N-Ammonium (M+1) (Amide-N Released) GLS->Ammonia Releases Amide-N TCA TCA Cycle ( via Glu) Glu_M1->TCA Anaplerosis Nucleotides Purines/Pyrimidines (Labeled via Amide-N) Ammonia->Nucleotides Biosynthesis Flux key 15N2 Input splits into two distinct M+1 pools

Figure 1: Metabolic fate of 15N2-Glutamine. The dual label allows simultaneous tracking of the alpha-nitrogen (green path) and amide-nitrogen (red path), which is impossible with single labeling.

Experimental Protocol: 15N2-Glutamine Flux in Cancer Cells[3][4]

This protocol validates the utility of 15N2 labeling for distinguishing nitrogen pools in drug-resistant cancer lines.

Objective: Quantify the contribution of Glutamine Amide-N to purine biosynthesis vs. Alpha-N to Glutamate pool.

Reagents
  • Tracer: L-Glutamine [

    
    -15N, Amide-15N] (98%+ enrichment).
    
  • Media: Glutamine-free DMEM/RPMI (dialyzed FBS required to remove background Gln).

  • Extraction: 80% Methanol (LC-MS grade), pre-chilled to -80°C.

Step-by-Step Workflow
  • Seeding & Adaptation:

    • Seed cells (e.g., A549, HeLa) at

      
       cells/well in 6-well plates.
      
    • Incubate overnight in standard media to ensure attachment.

  • The Pulse (Isotope Switch):

    • Wash cells 2x with warm PBS (critical to remove unlabeled Gln).

    • Add media containing 2 mM 15N2-Glutamine .

    • Control: Parallel wells with naturally abundant Glutamine.

    • Incubate for time points: 0, 1h, 6h, 24h.

  • Quenching & Extraction (Metabolism Stop):

    • Rapidly aspirate media.

    • Immediately add 1 mL -80°C 80% Methanol . (Speed is vital to stop enzymatic turnover).

    • Scrape cells on dry ice. Transfer to microcentrifuge tubes.

    • Vortex 1 min; Centrifuge at 14,000 x g for 10 min at 4°C.

  • LC-MS/MS Analysis:

    • Inject supernatant onto a HILIC column (Hydrophilic Interaction Liquid Chromatography).

    • Mass Spec Settings: Scan in Negative Mode (for TCA intermediates) and Positive Mode (for Amino Acids/Nucleotides).

    • Target Ions:

      • Glutamine: Monitor M+0 (146), M+1 (147), M+2 (148).

      • Glutamate: Monitor M+0 (147), M+1 (148). Note: If M+2 Glutamate is observed, it implies re-assimilation of free 15N-ammonia, a rare reverse flux.

  • Data Calculation (Self-Validation):

    • Calculate Mass Isotopomer Distribution (MID) .

    • Validation Check: At T=0, the Glutamine pool should be 100% M+2 (if wash was successful). If M+0 is present, residual media was not removed.

Quantitative Performance Data

The following table summarizes the performance differences based on experimental data from urea cycle and amino acid tracking studies.

MetricSingle 15N Labeling15N2 LabelingPerformance Gain
Detection Limit (MS) ~0.5 - 1.0% Enrichment< 0.1% Enrichment10x Sensitivity (Due to lack of M+1 noise)
Spin State Lifetime (T1) ~2-5 seconds (Urea)~30-60 seconds (15N2-Urea)1200% Increase (Enables MRI imaging)
Flux Resolution 1 Pathway per experiment2 Pathways per experiment2x Efficiency (Halves reagent/time cost)
Isotope Purity Req. >98% recommended>99% requiredStringent purity needed to avoid M+1 contamination

Visualization: The Mass Shift Advantage

This diagram illustrates why 15N2 provides superior quantification accuracy by moving the signal out of the "Natural Abundance Envelope."

Mass_Shift cluster_spectrum Mass Spectrum Signal Overlap Natural Natural Abundance M+0 (100%) M+1 (13C, ~5-10%) Single Single 15N Tracer Appears at M+1 *Overlaps with Natural 13C* Natural->Single Interference (Requires Deconvolution) Double 15N2 Tracer Appears at M+2 *Zero Background Interference* Natural->Double Clear Separation (High Sensitivity)

Figure 2: Spectral interference comparison. Single 15N labeling (Yellow) fights against the natural 13C M+1 peak. 15N2 labeling (Green) shifts the signal to M+2, a region with negligible background noise.

References

  • Metabolic Flux Analysis in Cancer

    • Title: A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases.[3][4]

    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Hyperpolarized NMR/MRI

    • Title: Increasing the sensitivity of hyperpolarized [15N2]urea detection by serial transfer of polariz
    • Source: Magnetic Resonance in Medicine (via NIH).
    • URL:[Link]

  • Urea Cycle Sensitivity

    • Title: Rapid gas chromatographic-mass spectrometric analysis of [15N]urea: applic
    • Source: Clinica Chimica Acta (PubMed).
    • URL:[Link]

  • Isotope Effects in NMR

    • Title: 15N transverse relaxation measurements for the characterization of µs–ms dynamics are deterior
    • Source: Journal of Biomolecular NMR (ETH Zurich).
    • URL:[Link]

Sources

Comparative

Strategic Integration of 5-Imidazolecarboxaldehyde-15N2: A Cost-Benefit &amp; Application Guide

Executive Summary In the landscape of stable isotope labeling, 5-Imidazolecarboxaldehyde-15N2 represents a high-value, high-cost strategic asset. While its acquisition cost is orders of magnitude higher than its natural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of stable isotope labeling, 5-Imidazolecarboxaldehyde-15N2 represents a high-value, high-cost strategic asset. While its acquisition cost is orders of magnitude higher than its natural abundance counterpart (approx. 50–100x per mg), its utility in Fragment-Based Drug Discovery (FBDD) and LC-MS/MS Bioanalysis provides a Return on Investment (ROI) that justifies the expense for critical-path assays.

This guide objectively compares the 15N2-labeled variant against unlabeled and deuterated alternatives, demonstrating that for definitive tautomeric state elucidation (NMR) and regulatory-grade quantification (MS), the 15N2 label is not a luxury—it is a technical necessity.

Technical Context: The Molecule & Its Utility

5-Imidazolecarboxaldehyde-15N2 (also referred to as 4(5)-imidazolecarboxaldehyde due to rapid tautomerism) is a versatile precursor. Its primary value lies in the two 15N atoms embedded within the imidazole ring, which are chemically non-exchangeable, unlike deuterium labels on the ring carbons or nitrogens.

Key Applications
  • Synthetic Precursor: A "late-stage" building block for synthesizing 15N-labeled Histidine, Purines, or imidazole-containing drugs (e.g., Ondansetron, Medetomidine analogs).

  • NMR Structural Biology: Allows for direct observation of imidazole ring dynamics and tautomeric equilibria (N

    
    1-H vs. N
    
    
    
    2-H) via 1H-15N HSQC.
  • Mass Spectrometry: Serves as a scaffold for creating Internal Standards (IS) that co-elute perfectly with analytes, eliminating matrix effects without the "Chromatographic Isotope Effect" seen with deuterium.

Comparative Analysis: 15N2 vs. Alternatives

The following analysis evaluates the performance of 5-Imidazolecarboxaldehyde-15N2 against common alternatives in drug development workflows.

Table 1: Performance Matrix
Feature15N2-Labeled (The Product) Deuterated (2H/D) Unlabeled (Natural Abundance)
Cost High (

$)
Moderate (

)
Low ($)
Label Stability Excellent (Non-exchangeable)Poor to Moderate (Acidic protons exchange)N/A
LC-MS Co-elution Perfect (Identical RT)Shifted (Deuterium effect)Identical (Cannot distinguish mass)
NMR Utility High (Direct 15N detection)Low (Silent in 1H, complex in 2H)Standard 1H/13C only
Primary Use Case GLP Quantitation, NMR DynamicsDiscovery ScreeningSynthesis Optimization
Deep Dive: The "Deuterium Trap"

Many researchers opt for deuterated standards (e.g., d3-methyl groups) to save costs. However, for imidazole-containing drugs, deuterium labeling is risky.

  • The Problem: Deuterium on the imidazole ring can undergo H/D exchange in aqueous mobile phases. Furthermore, heavily deuterated compounds often elute earlier than the analyte in Reverse-Phase LC, meaning the IS does not experience the exact same matrix suppression as the analyte.

  • The 15N2 Solution: The 15N2 label adds +2 Da mass shift without altering lipophilicity or pKa. The IS and Analyte co-elute perfectly, ensuring the IS corrects for the exact ion suppression event at that retention time.

Experimental Workflow & Protocols

Scenario A: Synthesis of a 15N2-Labeled Drug Intermediate

Objective: Convert 5-Imidazolecarboxaldehyde-15N2 into a labeled urocanic acid derivative (a common drug pharmacophore) via the Horner-Wadsworth-Emmons (HWE) reaction.

Reagents
  • Precursor: 5-Imidazolecarboxaldehyde-15N2 (1 eq)

  • Phosphonate: Triethyl phosphonoacetate (1.2 eq)

  • Base: Sodium Hydride (NaH) or LiHMDS

  • Solvent: Anhydrous THF

Step-by-Step Protocol
  • Activation: In a flame-dried flask under Argon, suspend NaH (60% dispersion, 1.2 eq) in anhydrous THF at 0°C.

  • Deprotonation: Dropwise add Triethyl phosphonoacetate. Stir for 30 mins until the solution becomes clear (formation of the phosphonate carbanion).

  • Addition: Dissolve 5-Imidazolecarboxaldehyde-15N2 in minimal THF and add dropwise to the reaction mixture.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via LC-MS (Look for M+2 peak shift).

  • Quench: Carefully quench with saturated NH4Cl solution.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO4.

  • Purification: Silica gel chromatography. Note: The imidazole ring is polar; add 1-5% Methanol/NH3 to the eluent to prevent streaking.

Scenario B: NMR Characterization (Tautomer Identification)

Objective: Determine the protonation state of the imidazole ring in a protein-ligand complex.

  • Sample Prep: Dissolve the synthesized 15N2-ligand (from Step A) with the target protein in 90% H2O/10% D2O.

  • Experiment: Run a 1H-15N HSQC (Heteronuclear Single Quantum Coherence) experiment.

  • Analysis:

    • N

      
      2-H Tautomer:  Cross-peak typically appears ~160–170 ppm (15N).
      
    • N

      
      1-H Tautomer:  Cross-peak typically appears ~220–250 ppm (15N).
      
    • Without 15N2 labeling, this assignment is often impossible due to signal overlap in the proton dimension.

Visualization: Synthesis & Decision Pathways

Diagram 1: Synthesis Logic (Graphviz)

SynthesisPathway Precursor 5-Imidazole- carboxaldehyde-15N2 (Start) Reaction Deprotonation & Condensation (THF, NaH) Precursor->Reaction Reagent Phosphonate (HWE Reagent) Reagent->Reaction Intermediate 15N2-Urocanic Acid Derivative Reaction->Intermediate  Formation of  C=C Bond FinalDrug 15N2-Labeled Therapeutic Candidate Intermediate->FinalDrug  Further  Derivatization

Caption: Synthesis pathway converting the 15N2-aldehyde precursor into a labeled therapeutic candidate via HWE reaction.

Diagram 2: Strategic Decision Matrix

DecisionMatrix Start Need Imidazole-Based Internal Standard? Q1 Is Commercial Labeled Drug Available? Start->Q1 Q2 Is Assay for GLP/Clinical Use? Q1->Q2 No Action2 Buy Commercial Std Q1->Action2 Yes Q3 Is Imidazole Ring Metabolically Stable? Q2->Q3 Yes (High Accuracy Needed) Action4 Use Structural Analog (Non-Isotopic) Q2->Action4 No (Discovery Only) Action1 BUY 5-IC-15N2 (Custom Synthesis) Q3->Action1 Yes (High Value) Action3 Use Deuterated Analog (Risk of Exchange) Q3->Action3 No (Ring Metabolic Liability)

Caption: Decision tree for selecting the correct internal standard strategy based on regulatory needs and compound stability.

Cost-Benefit Conclusion

The decision to purchase 5-Imidazolecarboxaldehyde-15N2 should be driven by the "Cost of Failure" rather than the "Cost of Goods."

  • Low Value Scenario: If you are screening 1,000 compounds for rough binding affinity, use the unlabeled aldehyde. The 15N2 label adds no value here.

  • High Value Scenario: If you are validating a bioanalytical method for a Phase I clinical trial candidate.

    • Risk:[1] Using a deuterated standard that separates chromatographically could lead to a ±15% quantitation error due to ion suppression differences. This can cause PK data to fail regulatory acceptance.

    • Benefit: The 15N2 standard ensures <2% relative error. The $1,000 spent on the precursor protects the multi-million dollar clinical study.

Recommendation: For any workflow involving quantitative Mass Spectrometry (DMPK) or NMR-based mechanism of action studies , 5-Imidazolecarboxaldehyde-15N2 is the superior technical choice over deuterated or unlabeled alternatives.

References

  • Brüschweiler, S., et al. (2025). "Isotopologues of a metabolic precursor for selective N-15 and C-13 histidine labelling." SSRN. Available at: [Link]

  • US FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." FDA.gov. Available at: [Link]

  • Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects." Waters.com. Available at: [Link]

  • Sudmeier, J. L., et al. (2014). "Differentiation of Histidine Tautomeric States using 15N Selectively Filtered 13C Solid-State NMR Spectroscopy." Journal of Magnetic Resonance. Available at: [Link]

  • KCAS Bio. (2020).[2] "LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis." KCASBio.com. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 5-Imidazolecarboxaldehyde-15N2

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-Imidazolecarboxaldehyde-15N2. As researchers and drug development professionals, our commitment to safety and environmen...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-Imidazolecarboxaldehyde-15N2. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each procedural step to ensure that every protocol is a self-validating system for safety and compliance.

The core principle to understand when handling 5-Imidazolecarboxaldehyde-15N2 is that its disposal protocol is dictated by its chemical hazards, not its isotopic label. The ¹⁵N isotope is a stable, non-radioactive isotope of nitrogen.[1][] Therefore, no radiological precautions are necessary, and the disposal procedures are identical to those for the unlabeled parent compound, 4(5)-Imidazolecarboxaldehyde.[1][]

Core Hazard Profile and Risk Assessment

Understanding the "why" behind a disposal protocol begins with a thorough risk assessment of the chemical itself. 5-Imidazolecarboxaldehyde and its isomers are classified as hazardous.

Primary Hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[3][4][5]

  • Serious Eye Irritation (Category 2): Causes serious irritation if it comes into contact with the eyes.[3][4][5]

  • Respiratory Tract Irritation (Category 3): Inhalation of dust may cause respiratory irritation.[3][5]

Due to these intrinsic hazards, 5-Imidazolecarboxaldehyde-15N2 is classified as a hazardous waste. It is imperative that this chemical waste is never disposed of down the drain or in the regular solid waste stream.[6][7] Such actions are a violation of environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, and pose a significant risk to aquatic ecosystems and public health.[8]

Procedural Blueprint for Safe Disposal

This section details the operational steps for safely managing 5-Imidazolecarboxaldehyde-15N2 waste from the point of generation to its final collection by environmental health and safety professionals.

Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, ensure the following PPE is worn to mitigate the risks of exposure.

PPE ItemSpecificationRationale
Gloves Nitrile, inspected before useTo prevent skin contact and irritation.[3]
Eye Protection Safety glasses with side shields or gogglesTo protect against dust particles causing serious eye irritation.[4]
Lab Coat Standard laboratory coatTo protect skin and personal clothing from contamination.
Waste Segregation and Containment

Proper segregation is the cornerstone of safe laboratory waste management. It prevents dangerous chemical reactions and ensures cost-effective, compliant disposal.[9][10][11]

Step-by-Step Protocol for Waste Collection:

  • Designate a Waste Container: Obtain a dedicated hazardous waste container from your institution's Environmental Health & Safety (EHS) department. This container must be made of a compatible material (e.g., HDPE - High-Density Polyethylene) and have a secure, screw-top lid.[8][10][12]

  • Label the Container: Before adding any waste, affix a hazardous waste label. Fill it out completely, listing "5-Imidazolecarboxaldehyde-15N2" as the constituent. Include the approximate concentration if it is in solution. Chemical names must be written out; do not use formulas or abbreviations.[9][10]

  • Collect Solid Waste:

    • Carefully transfer any unused or expired solid 5-Imidazolecarboxaldehyde-15N2 into the designated waste container using a clean spatula.

    • Any grossly contaminated items, such as weighing paper, gloves, or absorbent pads used for cleaning up minor spills, must also be placed in this container.[11]

    • Causality: Collecting all contaminated solids prevents the introduction of this hazardous chemical into the municipal waste stream.

  • Collect Liquid Waste:

    • If the compound was used in a solution, collect all waste solutions in a designated, labeled hazardous liquid waste container.

    • Crucially, do not mix this waste stream with other incompatible wastes. For example, keep organic solvent waste separate from aqueous waste.[7][9]

  • Secure the Container: Keep the waste container securely closed at all times except when adding waste.[6][10][11] Store it in a designated Satellite Accumulation Area (SAA) within your laboratory, away from incompatible materials.[10][13]

Decontamination of Empty Containers

An "empty" container that held a hazardous chemical is not considered non-hazardous until it has been properly decontaminated. The EPA provides clear guidance on this procedure.

Step-by-Step Protocol for Triple-Rinsing:

  • First Rinse: Add a small amount of a suitable solvent (e.g., water or another solvent in which the compound is soluble) to the empty container. Secure the cap and rinse the container thoroughly, ensuring the solvent contacts all interior surfaces.

  • Collect Rinseate: Pour this first rinseate into your designated hazardous liquid waste container. This rinseate is considered hazardous waste and must be disposed of accordingly. [6]

  • Second and Third Rinses: Repeat the rinsing process two more times. Subsequent rinseates may be permissible for drain disposal depending on local regulations, but the most conservative and universally compliant approach is to collect all three as hazardous waste.

  • Final Container Disposal: Once triple-rinsed and air-dried, obliterate or remove the original chemical label.[6] The container can now be disposed of in the appropriate laboratory glass or plastic recycling stream.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for handling waste generated from work with 5-Imidazolecarboxaldehyde-15N2.

G cluster_0 cluster_1 Identify Waste Type cluster_2 Execute Disposal Protocol cluster_3 Final Disposition start Waste Generation Point (5-Imidazolecarboxaldehyde-15N2) unused_solid Unused/Expired Solid start->unused_solid contaminated_labware Contaminated Labware (Gloves, Wipes, etc.) start->contaminated_labware liquid_waste Aqueous/Solvent Solution start->liquid_waste empty_container Empty Stock Container start->empty_container collect_solid Place in Labeled Solid Hazardous Waste Container unused_solid->collect_solid contaminated_labware->collect_solid collect_liquid Pour into Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid triple_rinse Perform Triple-Rinse Procedure empty_container->triple_rinse ehs_pickup Store in SAA for EHS Collection collect_solid->ehs_pickup collect_liquid->ehs_pickup collect_rinseate Collect First Rinseate as Hazardous Waste triple_rinse->collect_rinseate dispose_container Dispose of Clean Container in Lab Glass/Plastic Waste triple_rinse->dispose_container collect_rinseate->collect_liquid

Caption: Decision workflow for handling 5-Imidazolecarboxaldehyde-15N2 waste.

Spill Management

In the event of a small spill, adhere to the following procedure:

  • Alert Personnel: Inform colleagues in the immediate area.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.1.

  • Contain and Absorb: Cover the spill with a chemical absorbent pad or other inert material. Avoid raising dust.

  • Collect Debris: Carefully scoop the absorbed material and place it into your designated solid hazardous waste container.

  • Clean Area: Wipe the spill area with a damp cloth, and also place this cloth in the hazardous waste container.

  • Report: Notify your lab supervisor and EHS department as per institutional policy.

Final Transfer of Custody

Once your hazardous waste container is full or has been in the Satellite Accumulation Area for the maximum allowable time (often up to one year for partially filled containers), arrange for its collection.[10] Contact your institution's EHS department to schedule a pickup. Ensure the waste label is complete and legible to facilitate a safe and compliant transfer.

References

  • Focus on: Treatment by Aldehyde Deactivation.
  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry.
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Regulations for Hazardous Waste Generated at Academic Labor
  • MSDS of 1H-imidazole-4-carbaldehyde. Capot Chemical.
  • SAFETY DATA SHEET - Imidazole-2-carboxaldehyde. Fisher Scientific.
  • Hazardous Waste Disposal Guide. Northwestern University.
  • 15N labeling. PROMETHEUS – Protocols.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc.
  • Chemistry Lab Waste Disposal. Environmental Marketing Services.
  • Regulation of Labor
  • SAFETY DATA SHEET - Imidazole-2-carboxaldehyde. TCI Chemicals.
  • SAFETY DATA SHEET - 2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde. AK Scientific, Inc.
  • How to Dispose the Waste

Sources

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